molecular formula C21H26O4 B564676 Canniprene CAS No. 70677-47-3

Canniprene

Cat. No.: B564676
CAS No.: 70677-47-3
M. Wt: 342.4 g/mol
InChI Key: NGQFSSVGVDXEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Canniprene has been reported in Cannabis sativa with data available.
from Cannabis sativa;  structure in first source

Properties

IUPAC Name

3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-14(2)5-9-19-16(8-10-20(25-4)21(19)23)7-6-15-11-17(22)13-18(12-15)24-3/h5,8,10-13,22-23H,6-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQFSSVGVDXEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)OC)CCC2=CC(=CC(=C2)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Record name Canniprene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Canniprene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702065
Record name Canniprene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70677-47-3
Record name Canniprene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070677473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canniprene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNIPRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QD8NF292
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Natural occurrence and isolation of Canniprene.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence and Isolation of Canniprene

Introduction

This compound is a prenylated bibenzyl (dihydrostilbenoid) compound found uniquely in Cannabis sativa.[1][2] First isolated in 1978 from a Thai strain of cannabis, it has since garnered scientific interest for its significant anti-inflammatory properties.[1] Unlike the more abundant cannabinoids such as THC and CBD, this compound is a minor constituent of the plant.[1][3] This guide provides a comprehensive overview of its natural occurrence, detailed protocols for its isolation and purification, and methods for its analytical characterization, tailored for researchers and drug development professionals.

Natural Occurrence

This compound is a secondary metabolite produced by the Cannabis sativa L. plant.[1] Its accumulation is not uniform across the plant or its various strains.

Plant Material and Distribution

This compound has been identified in different strains of Cannabis sativa, including those originally from Thailand and Panama.[1] The primary location for this compound accumulation within the plant is the leaves.[2][4][5] Research investigating 160 different C. sativa strains found no distinct correlation between the concentration of this compound and the plant's specific phytocannabinoid profile (e.g., high THC or high CBD) or the age of the plant.[1][6] Interestingly, an inverse relationship has been observed between the concentrations of this compound and the flavonoids cannflavin A and B, suggesting a potential competition in their respective biosynthetic pathways.[1][7]

Quantitative Data

The concentration of this compound in Cannabis sativa leaves is highly variable among different strains. The following table summarizes the reported quantitative data.

Plant SpeciesPlant PartConcentration (% dry weight)Reference
Cannabis sativaLeavesTraces to >0.2%[2][5][6][8]

Isolation and Purification Protocol

The isolation of this compound from Cannabis sativa leaf material involves a multi-step process of extraction followed by chromatographic purification. As a lipophilic molecule, this compound requires extraction with non-polar or semi-polar organic solvents.[9]

Step 1: Extraction of Crude this compound

This initial step aims to extract a broad range of secondary metabolites, including this compound, from the dried plant material.

Methodology:

  • Material Preparation: Obtain dried and powdered leaf material from a Cannabis sativa strain known to produce this compound.

  • Solvent Maceration:

    • Immerse the powdered leaf material in a non-polar solvent such as n-hexane. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Macerate for approximately 17-24 hours at room temperature with continuous stirring to ensure thorough extraction.[10]

  • Filtration: Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to remove solid plant debris.

  • Solvent Evaporation: Evaporate the hexane from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to prevent thermal degradation of metabolites. This yields a dark, resinous crude extract.

Step 2: Purification by Flash Chromatography

The crude extract contains a complex mixture of compounds. A preliminary purification step using flash chromatography is effective for initial fractionation and enrichment of the target compound.

Methodology:

  • Column Preparation: Pack a flash chromatography column with silica gel, equilibrating it with a non-polar mobile phase (e.g., n-hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried silica onto the top of the column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by introducing a more polar solvent like ethyl acetate in a stepwise gradient.

  • Fraction Collection: Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Pooling and Concentration: Combine the this compound-rich fractions and evaporate the solvent under vacuum to yield an enriched extract.

Step 3: High-Resolution Isolation by Preparative HPLC

For final purification to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12]

Methodology:

  • System and Column: Utilize a preparative HPLC system equipped with a C18 reversed-phase column.[13]

  • Mobile Phase: A typical mobile phase for cannabinoid separation is a gradient of acidified water and methanol or acetonitrile.[14]

  • Method Development: First, develop a separation method on an analytical scale to determine the optimal gradient and retention time for this compound.[12]

  • Preparative Run: Scale up the analytical method to the preparative column. Dissolve the this compound-enriched extract from the flash chromatography step in the mobile phase and inject it into the system.

  • Fraction Collection: Collect the eluate corresponding to the this compound peak, often triggered by a UV detector signal or, for higher specificity, a mass selective detector (MSD).[12]

  • Final Concentration: Evaporate the solvent from the collected fraction to yield isolated, high-purity this compound.

Analytical Characterization

The identity and purity of the isolated this compound must be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode-Array Detector (DAD) is used to determine the purity of the final compound.[13] The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported as 0.1 µg/mL and 0.3 µg/mL, respectively.[14]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound (342.43 g/mol ).[1][14] In negative ion mode, this compound generates a pseudo-molecular ion [M − H]− at m/z 341.[14]

  • Nuclear Magnetic Resonance (NMR): The definitive structural elucidation of this compound is performed using NMR spectroscopy, as was done when the compound was first identified.[1]

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the multi-step workflow for the isolation and purification of this compound from Cannabis sativa.

G A Dried Cannabis Sativa Leaves B Maceration in n-Hexane A->B C Filtration & Solvent Evaporation B->C D Crude Plant Extract C->D E Silica Flash Chromatography D->E F This compound-Enriched Fraction E->F G Preparative HPLC (C18) F->G H High-Purity this compound (>95%) G->H I Analytical Characterization (HPLC, MS, NMR) H->I

Caption: Workflow for the isolation and purification of this compound.

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to potently inhibit the production of pro-inflammatory eicosanoids by targeting key enzymes in the 5-lipoxygenase (5-LO) and cyclooxygenase (COX) pathways.[2][7]

G cluster_0 cluster_1 5-Lipoxygenase (5-LO) Pathway cluster_2 Cyclooxygenase (COX) Pathway AA Arachidonic Acid LO 5-Lipoxygenase (5-LO) AA->LO COX Cyclooxygenase (COX) AA->COX LT Pro-inflammatory Leukotrienes LO->LT PGH2 Prostaglandin H2 COX->PGH2 mPGES mPGES-1 PGH2->mPGES PGE2 Pro-inflammatory Prostaglandin E2 mPGES->PGE2 CANN This compound CANN->LO CANN->mPGES

Caption: Inhibition of pro-inflammatory pathways by this compound.

References

In Vitro Mechanism of Action of Canniprene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the in vitro mechanism of action of Canniprene, an isoprenylated bibenzyl found in Cannabis sativa. The information is targeted towards researchers, scientists, and drug development professionals, summarizing key findings on its anti-inflammatory and anticancer activities.

Anti-inflammatory Mechanism of Action

This compound has been shown to be a potent anti-inflammatory agent in vitro, primarily by inhibiting key enzymes involved in the eicosanoid biosynthesis pathway. Eicosanoids are signaling molecules that play a crucial role in inflammation.

1.1. Inhibition of the 5-Lipoxygenase (5-LO) Pathway

This compound potently inhibits the 5-lipoxygenase pathway, which is responsible for the production of pro-inflammatory leukotrienes.[1][2][3][4][5] This is considered a major contributor to its anti-inflammatory effects.

1.2. Inhibition of the Cyclooxygenase (COX) Pathway

This compound also affects the generation of prostaglandins by inhibiting the cyclooxygenase (COX) pathway, specifically targeting microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2][3][4][5] In silico modeling suggests that this compound is a more potent inhibitor of COX-2 than COX-1, which is a desirable characteristic for an anti-inflammatory compound as it may reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[3]

1.3. Quantitative Data on Anti-inflammatory Activity

The following table summarizes the quantitative data on the inhibitory activity of this compound against key enzymes in the inflammatory pathways.

Target Enzyme/PathwayIC50 Value (µM)Reference
5-Lipoxygenase (5-LO)0.4[1][2][4][5]
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)10[1][2][4][5]
Cyclooxygenase-1 (COX-1) (in silico)14.53 (Inhibition Constant)[3]
Cyclooxygenase-2 (COX-2) (in silico)0.21 (Inhibition Constant)[3]

1.4. Signaling Pathway Diagrams

The following diagrams illustrate the points of inhibition by this compound in the 5-lipoxygenase and cyclooxygenase pathways.

5-Lipoxygenase Pathway Inhibition by this compound Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic Acid->5-LO Leukotrienes Leukotrienes 5-LO->Leukotrienes This compound This compound This compound->5-LO

Inhibition of the 5-Lipoxygenase pathway by this compound.

Cyclooxygenase Pathway Inhibition by this compound Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1/COX-2 PGH2 Prostaglandin H2 COX-1/COX-2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 Prostaglandin E2 mPGES-1->PGE2 This compound This compound This compound->COX-1/COX-2 More potent on COX-2 (in silico) This compound->mPGES-1

Inhibition of the Cyclooxygenase pathway by this compound.

Anticancer Mechanism of Action

In vitro studies have demonstrated the antiproliferative and cytotoxic effects of this compound against several human cancer cell lines.[3]

2.1. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of this compound.

Cancer Cell LineCell TypeInhibitory Rate
MCF-7Human breast cancer>80%
A549Human lung adenocarcinoma>80%
HepG2Human liver carcinoma>80%
HT-29Human colorectal adenocarcinoma>80%

Cytotoxic effects of this compound on these cancer cells were also observed, with cell death approaching or exceeding 90%.[3]

2.2. Experimental Workflow for In Vitro Anticancer Activity

The following diagram outlines a general experimental workflow for assessing the in vitro anticancer effects of a compound like this compound.

In Vitro Anticancer Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cancer Cell Line Culture (e.g., MCF-7, A549, HepG2, HT-29) Treatment Treat Cells with this compound (Varying Concentrations) Cell Culture->Treatment Compound Prep This compound Solution Preparation Compound Prep->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Assay Cell Viability/Proliferation Assay (e.g., MTT, XTT) Incubation->Viability Assay Cytotoxicity Assay Cytotoxicity Assay (e.g., LDH release) Incubation->Cytotoxicity Assay Data Collection Measure Absorbance/Fluorescence Viability Assay->Data Collection Cytotoxicity Assay->Data Collection Calculation Calculate % Inhibition / % Cytotoxicity Data Collection->Calculation IC50 Determination Determine IC50 Value Calculation->IC50 Determination

General workflow for in vitro anticancer assays.

Experimental Protocols

While detailed, step-by-step protocols are not available in the provided search results, the following are generalized methodologies for the key experiments cited based on standard laboratory practices.

3.1. 5-Lipoxygenase (5-LO) Inhibition Assay (General Protocol)

  • Objective: To determine the inhibitory effect of this compound on 5-LO activity.

  • Principle: This assay measures the production of leukotrienes from arachidonic acid by 5-LO. The inhibition of this production is quantified.

  • Methodology:

    • A reaction mixture containing purified 5-LO enzyme, calcium chloride, and ATP in a suitable buffer is prepared.

    • This compound at various concentrations is pre-incubated with the enzyme mixture.

    • The reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the products (leukotrienes) are extracted.

    • The amount of leukotrienes produced is quantified using methods like HPLC or ELISA.

    • The percentage of inhibition is calculated by comparing the product formation in the presence and absence of this compound.

    • The IC50 value is determined from the dose-response curve.

3.2. Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (General Protocol)

  • Objective: To determine the inhibitory effect of this compound on mPGES-1 activity.

  • Principle: This assay measures the conversion of PGH2 to PGE2 by mPGES-1.

  • Methodology:

    • Microsomes containing mPGES-1 are prepared from a suitable source (e.g., cells overexpressing the enzyme).

    • The microsomes are incubated with this compound at various concentrations in the presence of a reducing agent like glutathione.

    • The reaction is started by adding the substrate, PGH2.

    • The mixture is incubated for a short period at a controlled temperature (e.g., 4°C).

    • The reaction is terminated, and the product, PGE2, is quantified using techniques such as LC-MS/MS or a specific immunoassay.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

3.3. Cell Proliferation/Viability Assay (e.g., MTT Assay) (General Protocol)

  • Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound and a vehicle control.

    • After a specific incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added to each well.

    • The plates are incubated for a few hours to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The inhibitory rate and IC50 value can be determined from the dose-response curve.

Neuroprotective Effects

The current body of research on the specific neuroprotective effects of this compound in vitro is limited. While some studies suggest that polyphenolic compounds from Cannabis sativa may have neuroprotective properties by modulating oxidative stress, specific data on this compound's direct effects on neuronal cells, such as protection against excitotoxicity or oxidative damage, are not yet well-documented in the provided search results.[6]

Conclusion

In vitro evidence strongly suggests that this compound is a promising anti-inflammatory and anticancer agent. Its primary mechanism of action involves the dual inhibition of the 5-lipoxygenase and cyclooxygenase pathways, which are critical in inflammation. Furthermore, it demonstrates significant antiproliferative and cytotoxic effects against a range of cancer cell lines. Further research is warranted to fully elucidate the detailed molecular mechanisms and to explore its therapeutic potential in in vivo models. The neuroprotective effects of this compound remain an area that requires more focused investigation.

References

Canniprene: A Technical Whitepaper on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canniprene, a prenylated bibenzyl compound unique to Cannabis sativa, has emerged as a promising natural product with significant anti-inflammatory potential. This document provides a comprehensive technical overview of the current scientific understanding of this compound's anti-inflammatory properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. This whitepaper is intended to serve as a resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

The search for novel anti-inflammatory agents from natural sources has identified Cannabis sativa as a rich reservoir of bioactive compounds beyond the well-characterized cannabinoids. Among these, this compound has demonstrated potent inhibitory effects on key enzymes involved in the inflammatory cascade. Its unique chemical structure and significant bioactivity warrant a detailed examination of its potential as a lead compound for the development of new anti-inflammatory therapies.

Mechanism of Action: Inhibition of the Eicosanoid Pathway

The primary anti-inflammatory mechanism of this compound elucidated to date is its potent inhibition of enzymes within the eicosanoid signaling pathway. Eicosanoids, including prostaglandins and leukotrienes, are lipid mediators that play a central role in initiating and sustaining inflammatory responses.

This compound has been shown to potently inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3] Additionally, it affects the generation of prostaglandins by inhibiting the cyclooxygenase (COX) pathway, specifically targeting microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2][3] In silico modeling has further elucidated its inhibitory potential against COX-1 and COX-2 enzymes.[4]

Quantitative Data on Enzyme Inhibition

The inhibitory efficacy of this compound against key inflammatory enzymes has been quantified in several studies. The following tables summarize the available data for easy comparison.

Table 1: Inhibitory Activity of this compound on 5-Lipoxygenase (5-LO) and Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1)

EnzymeIC₅₀ (μM)Source
5-Lipoxygenase (5-LO)0.4[1][2]
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1)10[1][2]

Table 2: In Silico Predicted Inhibition Constants (Ki) of this compound for Cyclooxygenase (COX) Isoforms

EnzymeInhibition Constant (Ki) (μM)Source
Cyclooxygenase-1 (COX-1)14.53[4]
Cyclooxygenase-2 (COX-2)0.21[4]

Potential Downstream Signaling Pathways

While direct evidence for this compound's modulation of downstream signaling pathways is currently limited, the known effects of other cannabinoids and anti-inflammatory compounds suggest potential involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the expression of numerous pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS). Further research is required to definitively establish the effects of this compound on these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key target for many anti-inflammatory drugs.

MAPK Signaling Pathway

The MAPK signaling cascades are crucial for transmitting extracellular signals to the nucleus to regulate gene expression. Various MAPKs, such as p38 and JNK, are activated by inflammatory stimuli and contribute to the production of inflammatory mediators.

Cytokine and iNOS Expression

Pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are key drivers of inflammation. Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide, a potent inflammatory mediator. The ability of this compound to modulate the expression of these molecules is a critical area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the typical experimental protocols used to assess the anti-inflammatory properties of compounds like this compound.

5-Lipoxygenase (5-LO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of 5-LO, which catalyzes the conversion of arachidonic acid to leukotrienes.

  • Enzyme Source: Recombinant human 5-LO or isolated human polymorphonuclear leukocytes (PMNLs).

  • Substrate: Arachidonic acid.

  • Assay Principle: The activity of 5-LO is determined by measuring the formation of its products, typically leukotriene B4 (LTB4) or 5-hydroxyeicosatetraenoic acid (5-HETE), using methods like HPLC or ELISA.

  • Procedure:

    • Pre-incubate the 5-LO enzyme with various concentrations of this compound or a control vehicle in an appropriate buffer.

    • Initiate the reaction by adding arachidonic acid and calcium ions.

    • Incubate for a defined period at 37°C.

    • Stop the reaction by adding a suitable quenching agent.

    • Extract the lipid products.

    • Quantify the product formation using a validated analytical method.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibition Assay

This assay evaluates the inhibitory effect of a compound on the conversion of prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂) by mPGES-1.

  • Enzyme Source: Microsomal fraction from IL-1β-stimulated A549 cells or other suitable cell lines expressing mPGES-1.

  • Substrate: Prostaglandin H₂ (PGH₂).

  • Assay Principle: The enzymatic activity is measured by quantifying the amount of PGE₂ produced, typically by ELISA or LC-MS/MS.

  • Procedure:

    • Pre-incubate the microsomal preparation containing mPGES-1 with different concentrations of this compound or a control vehicle in the presence of a reducing agent like glutathione.

    • Initiate the reaction by adding the substrate PGH₂.

    • Incubate for a short period on ice to minimize non-enzymatic degradation of PGH₂.

    • Terminate the reaction with a stop solution (e.g., a solution of ferric chloride).

    • Quantify the PGE₂ produced using a competitive ELISA or a sensitive LC-MS/MS method.

    • Determine the IC₅₀ value from the dose-response curve.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

These assays determine the selective inhibition of the two COX isoforms.

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Assay Principle: COX activity is typically measured by detecting the production of prostaglandins (e.g., PGE₂) or by monitoring oxygen consumption during the reaction.

  • Procedure (PGE₂ detection):

    • Pre-incubate the respective COX isoenzyme with various concentrations of this compound or a control vehicle.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Stop the reaction.

    • Quantify the PGE₂ produced using ELISA or LC-MS/MS.

    • Calculate the IC₅₀ values for each isoform to determine selectivity.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially involved in this compound's anti-inflammatory action and a general workflow for its in vitro evaluation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK Activates Arachidonic Acid Arachidonic Acid 5-LO 5-LO Arachidonic Acid->5-LO COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 Leukotrienes Leukotrienes 5-LO->Leukotrienes Prostaglandins Prostaglandins COX-1/2->Prostaglandins Pro-inflammatory Mediators Pro-inflammatory Mediators Leukotrienes->Pro-inflammatory Mediators mPGES-1 mPGES-1 Prostaglandins->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 PGE2->Pro-inflammatory Mediators IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK_n MAPK MAPK->MAPK_n Translocates Gene Expression Gene Expression NF-κB_n->Gene Expression MAPK_n->Gene Expression Gene Expression->Pro-inflammatory Mediators Induces This compound This compound This compound->5-LO This compound->COX-1/2 This compound->mPGES-1

Caption: Eicosanoid and potential downstream signaling pathways targeted by this compound.

Start Start Compound Preparation Prepare this compound Stock Solutions Start->Compound Preparation Enzyme Assays Perform in vitro Enzyme Inhibition Assays (5-LO, mPGES-1, COX-1/2) Compound Preparation->Enzyme Assays Cell-based Assays Conduct Cell-based Assays (e.g., Cytokine, NO production) Compound Preparation->Cell-based Assays Data Analysis Analyze Data and Calculate IC50/Ki Values Enzyme Assays->Data Analysis Cell-based Assays->Data Analysis Conclusion End Data Analysis->Conclusion

Caption: General experimental workflow for evaluating the anti-inflammatory activity of this compound.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory properties, primarily through the potent inhibition of key enzymes in the eicosanoid pathway. The available quantitative data highlight its potential as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on several key areas:

  • In vivo efficacy: Studies in animal models of inflammation are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

  • Downstream signaling: Elucidating the effects of this compound on the NF-κB and MAPK signaling pathways and its impact on cytokine and iNOS expression will provide a more complete understanding of its mechanism of action.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

  • Safety and toxicology: Comprehensive toxicological studies are essential to determine the safety profile of this compound for potential therapeutic use.

References

The Pharmacological Potential of Canniprene in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: November 7, 2025

Abstract

Neuroinflammation is a critical pathological component of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. The intricate interplay of inflammatory mediators contributes to neuronal damage and disease progression. Canniprene, a prenylated bibenzyl found in Cannabis sativa, has emerged as a compound of interest due to its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential in the context of neurodegenerative diseases. While direct experimental evidence in neurodegenerative models is currently limited, this document extrapolates its potential based on its known mechanisms of action, specifically the potent inhibition of the 5-lipoxygenase (5-LO) and cyclooxygenase (COX)/microsomal prostaglandin E2 synthase-1 (mPGES-1) pathways. This guide summarizes the available quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts in this promising area.

Introduction: The Rationale for Investigating this compound in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates chronic neuroinflammation as a key driver of this neuronal damage.[1][2] Microglial activation and the subsequent release of pro-inflammatory mediators, such as leukotrienes and prostaglandins, create a neurotoxic environment that exacerbates the underlying pathology of diseases like Alzheimer's and Parkinson's.[3][4]

This compound is a unique isoprenylated bibenzyl compound found in Cannabis sativa.[5] Unlike the more extensively studied cannabinoids such as THC and CBD, this compound's biological activity is less characterized. However, recent research has highlighted its potent anti-inflammatory effects, making it a compelling candidate for investigation as a neuroprotective agent.[5][6] Its structural class, prenylated bibenzyls, has also been associated with neuroprotective activities in preclinical models, further strengthening the rationale for its study.[5]

This guide will focus on the established anti-inflammatory mechanisms of this compound and their direct relevance to the inflammatory cascades implicated in neurodegenerative disorders.

Quantitative Data on the Bioactivity of this compound

The primary mechanism of action identified for this compound is the inhibition of key enzymes in the eicosanoid biosynthesis pathway, which are critical mediators of inflammation. The available quantitative data from in vitro and in silico studies are summarized below.

Parameter Target Enzyme/Pathway Value Assay Type Reference
IC₅₀ 5-Lipoxygenase (5-LO)0.4 µMCell-based assay[5]
IC₅₀ Cyclooxygenase/Microsomal Prostaglandin E₂ Synthase (COX/mPGES-1)10 µMCell-based assay[5]
Inhibition Constant (Ki) Cyclooxygenase-1 (COX-1)14.53 µMIn silico modeling[7]
Inhibition Constant (Ki) Cyclooxygenase-2 (COX-2)0.21 µMIn silico modeling[7]

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-inflammatory effects by modulating two major pathways involved in the production of pro-inflammatory eicosanoids: the 5-lipoxygenase (5-LO) pathway and the cyclooxygenase (COX) pathway, with a notable impact on the downstream enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1).

Inhibition of the 5-Lipoxygenase (5-LO) Pathway

The 5-LO pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators implicated in neuroinflammation.[8][9] this compound has been shown to be a potent inhibitor of this pathway.[5]

G Figure 1: Inhibition of the 5-Lipoxygenase Pathway by this compound Arachidonic_Acid Arachidonic Acid FLAP 5-LO-Activating Protein (FLAP) Arachidonic_Acid->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Neuroinflammation LTB4->Inflammation CysLTs->Inflammation This compound This compound This compound->Five_LO Inhibition (IC50 = 0.4 µM)

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Inhibition of the COX/mPGES-1 Pathway

The COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is then further metabolized to various prostaglandins, including the highly pro-inflammatory prostaglandin E2 (PGE2). The synthesis of PGE2 is catalyzed by microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that is often upregulated during inflammation.[3][10] this compound inhibits this pathway, with in silico data suggesting a higher selectivity for COX-2 over COX-1.[5][7]

G Figure 2: Inhibition of the COX/mPGES-1 Pathway by this compound Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Neuroinflammation PGE2->Inflammation This compound This compound This compound->COX1_COX2 Inhibition (Ki(COX-2) = 0.21 µM) This compound->mPGES1 Inhibition (IC50 = 10 µM) G Figure 3: Proposed Experimental Workflow for this compound Research cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Anti_Inflammatory Anti-Inflammatory Assays (5-LO, mPGES-1, Cytokine release) Neuroprotection Neuroprotection Assays (vs. Aβ, MPP+, Glutamate) Anti_Inflammatory->Neuroprotection Antioxidant Antioxidant Capacity Assays (ROS, Lipid Peroxidation) Neuroprotection->Antioxidant BBB_Permeability Blood-Brain Barrier Permeability (In vitro model) Antioxidant->BBB_Permeability PK_PD Pharmacokinetics & Pharmacodynamics BBB_Permeability->PK_PD AD_Model Alzheimer's Model (e.g., APP/PS1 mice) PK_PD->AD_Model PD_Model Parkinson's Model (e.g., MPTP-induced mice) PK_PD->PD_Model Behavioral Behavioral & Cognitive Tests AD_Model->Behavioral PD_Model->Behavioral Histopathology Histopathology & Biomarker Analysis Behavioral->Histopathology

References

Early-Stage Research on Canniprene and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canniprene, a prenylated bibenzyl compound unique to Cannabis sativa, has emerged as a promising natural product in early-stage research, demonstrating significant anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the core findings related to this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and its derivatives.

Table 1: Anti-Inflammatory Activity of this compound

TargetIC50 / Inhibition Constant (µM)Source
5-Lipoxygenase (5-LOX)0.4[1]
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)10[1]
Cyclooxygenase-1 (COX-1)14.53[2]
Cyclooxygenase-2 (COX-2)0.21[2]

Table 2: Cytotoxic and Anti-Proliferative Activity of this compound and Its Derivatives

CompoundCell LineActivity TypeIC50 (µM) / % InhibitionSource
This compoundMCF-7 (Breast Cancer)Anti-proliferative>80% inhibition[2]
This compoundA549 (Lung Adenocarcinoma)Anti-proliferative>80% inhibition[2]
This compoundHepG2 (Liver Carcinoma)Anti-proliferative>80% inhibition[2]
This compoundHT-29 (Colorectal Adenocarcinoma)Anti-proliferative>80% inhibition[2]
This compound BPancreatic CancerCytotoxic2.5[3]
This compound BVarious Cancer Cell LinesCytotoxic2.5 - 33.52[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay is designed to determine the inhibitory effect of a compound on the activity of the 5-LOX enzyme, which is crucial in the biosynthesis of pro-inflammatory leukotrienes.

General Protocol:

  • Enzyme Preparation: Recombinant human 5-LOX is typically used. The enzyme is stored at -80°C and diluted in a suitable buffer (e.g., phosphate buffer, pH 7.4) immediately before use.

  • Reaction Mixture: The assay is usually performed in a 96-well plate format. Each well contains the 5-LOX enzyme, the test compound (this compound or its derivative) at various concentrations, and a buffer solution containing calcium chloride and ATP.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The formation of 5-LOX products, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) using a spectrophotometer.[4] Alternatively, fluorescent-based assays can be employed.[5]

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control (vehicle-treated) reaction. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined by plotting the percentage of inhibition against the compound concentration.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This assay evaluates the ability of a compound to inhibit mPGES-1, an enzyme involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation.

General Protocol:

  • Microsome Preparation: Microsomes containing mPGES-1 are typically prepared from cells stimulated with pro-inflammatory agents like interleukin-1β (e.g., A549 cells).[6]

  • Reaction Mixture: The assay is conducted in a suitable buffer (e.g., phosphate buffer) containing the microsomal preparation, the test compound, and the co-substrate glutathione.

  • Initiation of Reaction: The reaction is started by adding the substrate, prostaglandin H2 (PGH2).

  • Detection: The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Data Analysis: The inhibitory activity is expressed as the percentage of PGE2 production relative to a control, and the IC50 value is calculated.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines by measuring cell density based on the measurement of cellular protein content.

General Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound B) for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the Sulforhodamine B dye, which binds to cellular proteins.

  • Solubilization and Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of living cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The primary anti-inflammatory mechanism of this compound involves the modulation of the arachidonic acid metabolic pathway.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_lox Lipoxygenase Pathway cluster_cox Cyclooxygenase Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases LOX 5-LOX Arachidonic_Acid->LOX COX COX-1 / COX-2 Arachidonic_Acid->COX Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Pro-inflammatory PGE2 mPGES1->PGE2 This compound This compound This compound->LOX Inhibits (IC50 = 0.4 µM) This compound->COX Inhibits (COX-2 selective) This compound->mPGES1 Inhibits (IC50 = 10 µM)

Caption: this compound's inhibition of the arachidonic acid cascade.

This compound exerts its anti-inflammatory effects by directly inhibiting key enzymes in the arachidonic acid cascade.[1][2] It potently inhibits 5-lipoxygenase (5-LOX), thereby blocking the production of pro-inflammatory leukotrienes.[1] Additionally, it inhibits the cyclooxygenase (COX) pathway, showing a degree of selectivity for COX-2 over COX-1, and also inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1), which is the terminal enzyme responsible for producing the pro-inflammatory prostaglandin E2 (PGE2).[1][2]

While the direct targets of this compound in the arachidonic acid pathway are well-documented, the broader signaling networks affected by cannabinoids suggest other potential mechanisms. These include the modulation of transcription factors like NF-κB and peroxisome proliferator-activated receptors (PPARs), which are central regulators of inflammation and cell proliferation.[8][9][10]

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_in_vitro In Vitro Evaluation cluster_data Data Analysis Cannabis Cannabis sativa Plant Material Extraction Extraction & Fractionation Cannabis->Extraction Isolation Isolation of this compound & Derivatives Extraction->Isolation Anti_Inflammatory Anti-Inflammatory Assays (5-LOX, mPGES-1, COX) Isolation->Anti_Inflammatory Anti_Cancer Anti-Cancer Assays (SRB, etc.) Isolation->Anti_Cancer IC50 IC50 Determination Anti_Inflammatory->IC50 Anti_Cancer->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: General experimental workflow for this compound research.

The logical flow of early-stage this compound research begins with its isolation from Cannabis sativa, followed by a battery of in vitro assays to determine its biological activity. Quantitative analysis of these assays provides key metrics like IC50 values, which then inform more detailed mechanistic studies to elucidate its mode of action.

Conclusion

Early-stage research on this compound and its derivatives has revealed a promising pharmacological profile, particularly in the realms of anti-inflammatory and anti-cancer activity. Its multi-targeted inhibition of the arachidonic acid cascade provides a strong mechanistic basis for its observed effects. Further research is warranted to explore the full therapeutic potential of this class of compounds, including more extensive studies on a wider range of derivatives, in vivo efficacy and safety profiling, and a deeper investigation into their effects on other key signaling pathways. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel therapeutics derived from natural products.

References

Canniprene's role in the entourage effect of cannabis.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Cannaflavins in the Entourage Effect of Cannabis

Introduction

The therapeutic potential of Cannabis sativa L. has been increasingly attributed to the synergistic interplay of its constituent phytochemicals—a concept known as the "entourage effect".[1][2] While research has historically centered on cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), evidence indicates that other compound classes, including terpenes and flavonoids, are crucial contributors to the plant's overall pharmacological profile.[2][3]

This technical guide focuses on a unique subclass of flavonoids found almost exclusively in Cannabis sativa, known as cannaflavins—specifically Cannaflavin A, B, and C.[4] These prenylated and geranylated flavones exhibit potent biological activities, most notably as anti-inflammatory agents, that are distinct from and complementary to those of cannabinoids.[5][6] For researchers and drug development professionals, understanding the biochemical pathways, pharmacological mechanisms, and synergistic potential of cannaflavins is essential for harnessing the full therapeutic power of cannabis and developing novel, targeted therapeutics. This document provides a detailed overview of the biosynthesis of cannaflavins, their mechanisms of action, their synergistic relationship with other cannabis compounds, and the experimental protocols used for their study.

Biochemistry and Biosynthesis of Cannaflavins

Cannaflavins are structurally derived from the flavone luteolin, featuring either a geranyl group (Cannaflavin A) or a prenyl group (Cannaflavin B) attached to the core structure.[4] Their biosynthesis is a multi-step enzymatic process that branches from the general phenylpropanoid pathway.

The process begins with the amino acid phenylalanine and malonyl-CoA.[4] A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) produces p-coumaroyl-CoA. Chalcone Synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is subsequently converted through multiple steps involving enzymes like Chalcone Isomerase (CHI), Flavone Synthase (FNS), and Flavonoid 3'-Hydroxylase (F3'H) to produce the flavone luteolin. The final, characteristic steps in cannaflavin biosynthesis involve an O-methyltransferase (OMT) that converts luteolin to chrysoeriol, followed by the action of a specific prenyltransferase (PT), which adds either a geranyl diphosphate to yield Cannaflavin A or a dimethylallyl diphosphate to yield Cannaflavin B.[4]

G cluster_precursors Primary Precursors cluster_pathway Biosynthetic Pathway cluster_enzymes Key Enzymes A Phenylalanine C p-Coumaroyl-CoA A->C E1 B Malonyl-CoA D Naringenin Chalcone B->D C->D E2 E Naringenin D->E E3 F Apigenin E->F E4 G Luteolin F->G E5 H Chrysoeriol G->H E6 I Cannaflavin A H->I E7 J Cannaflavin B H->J E8 E1 PAL, C4H, 4CL E2 CHS E3 CHI E4 FNS E5 F3'H E6 OMT E7 PT (Geranyl-PP) E8 PT (DMAPP)

Biosynthetic pathway of Cannaflavins A and B.

Pharmacological Properties and Contribution to the Entourage Effect

The primary mechanism through which cannaflavins contribute to the entourage effect is their potent anti-inflammatory activity, which complements the actions of cannabinoids.

Anti-inflammatory Mechanism

Cannaflavins A and B are powerful anti-inflammatory agents that function primarily by dually inhibiting two key enzymes in the eicosanoid signaling pathway: microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[4][7]

  • mPGES-1 Inhibition: This enzyme is the terminal synthase responsible for producing prostaglandin E2 (PGE2), a primary mediator of inflammation, pain, and fever. By inhibiting mPGES-1, cannaflavins directly reduce the synthesis of PGE2.[4][5]

  • 5-LOX Inhibition: This enzyme catalyzes the initial step in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators involved in conditions like asthma and arthritis.[4][7]

Importantly, Cannaflavin A exhibits only weak inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[4][5] This is a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects due to COX-1 inhibition.[5] This targeted action allows cannaflavins to reduce inflammation without the common adverse effects of broad-spectrum inhibitors. Studies have shown that cannaflavins are approximately 30 times more effective than aspirin at inhibiting PGE2 release in vitro.[5]

G cluster_main Arachidonic Acid Inflammatory Cascade cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway cluster_inhibitor Inhibition Point AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 LT Leukotrienes LOX->LT LT_Inflam Inflammation, Bronchoconstriction LT->LT_Inflam PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflam_PGE2 Inflammation, Pain, Fever PGE2->Inflam_PGE2 Canna Cannaflavins A & B Canna->LOX Inhibits Canna->mPGES1 Inhibits

Anti-inflammatory signaling pathway and points of inhibition by Cannaflavins.
Synergistic Interactions

The entourage effect arises from the interaction of cannaflavins with other cannabis compounds, leading to enhanced therapeutic outcomes.

  • With Cannabinoids: While cannabinoids like CBD also possess anti-inflammatory properties, they primarily interact with the endocannabinoid system. Cannaflavins act on a different and complementary pathway (prostaglandin and leukotriene synthesis). This multi-target approach may result in a more profound anti-inflammatory and analgesic effect than either compound class could achieve alone. Furthermore, studies have demonstrated that Cannaflavin A can act synergistically with cannabinoids including THC, CBD, cannabichromene (CBC), and cannabivarin (CBV) to induce cytotoxic effects in human bladder cancer cell lines.[1][8]

  • With Terpenes: Many terpenes found in cannabis, such as β-caryophyllene, myrcene, and α-pinene, also have documented anti-inflammatory and analgesic properties.[4] The combined presence of cannaflavins and these terpenes could lead to an additive or synergistic enhancement of these effects, further contributing to the therapeutic profile of full-spectrum cannabis extracts.[2]

G cluster_compounds Cannabis Phytochemicals cluster_effects Individual & Combined Effects center Entourage Effect (Synergistic Therapeutic Outcomes) E1 Anti-inflammatory (CB Receptors) center->E1 Modulates E2 Analgesic center->E2 Enhances E3 Neuroprotective center->E3 Contributes to E4 Anti-inflammatory (Terpene-specific pathways) center->E4 Enhances E5 Anti-inflammatory (mPGES-1/5-LOX Inhibition) center->E5 Contributes E6 Anticancer center->E6 Enhances C Cannabinoids (e.g., THC, CBD) C->center C->E1 C->E2 C->E6 T Terpenes (e.g., Myrcene, Caryophyllene) T->center T->E4 F Cannaflavins (A, B, C) F->center F->E5 F->E6

Logical diagram of the Entourage Effect.

Quantitative Data

The potency of cannaflavins has been quantified in several preclinical models. The data highlights their significant anti-inflammatory activity at micromolar concentrations.

Table 1: In Vitro Anti-inflammatory Activity of Cannaflavins

Compound Assay/Target Enzyme System/Cell Type IC₅₀ Value (μM) Reference(s)
Cannaflavin A TPA-induced PGE₂ Release Human Rheumatoid Synovial Cells 0.7 [6]
Cannaflavin B TPA-induced PGE₂ Release Human Rheumatoid Synovial Cells 0.7 [3]
Cannaflavin A Microsomal Prostaglandin E synthase-1 (mPGES-1) Cell-free assay 1.8 [6][7]
Cannaflavin B Microsomal Prostaglandin E synthase-1 (mPGES-1) Cell-free assay 3.7 [3][7]
Cannaflavin A 5-Lipoxygenase (5-LOX) Cell-free assay 0.9 [7]
Cannaflavin B 5-Lipoxygenase (5-LOX) Cell-free assay 0.8 [7]

| Cannaflavin A | 5-Lipoxygenase (5-LOX) | Cell-based assay | 1.6 - 2.4 |[7] |

Table 2: Concentration of Cannaflavins in Cannabis sativa L.

Plant Part Compound Concentration Range Reference(s)
Inflorescences Cannaflavin A 61.8 mg/kg (mean) [4][9]
Inflorescences Cannaflavin B 84.5 mg/kg (mean) [4][9]
Inflorescences Total Flavonoids 0.07 - 0.14% (dry weight) [4][10]
Leaves Total Flavonoids 0.34 - 0.44% (dry weight) [4][10]

| Various Chemovars | Cannaflavin A | 15.2 - 478.38 ppm (μg/g) |[11] |

Experimental Protocols

Investigating the role of cannaflavins requires robust methods for their extraction, quantification, and biological assessment.

Extraction and Isolation

Due to the high abundance of cannabinoids, a selective extraction protocol is necessary to isolate cannaflavins.[4]

  • Defatting/Decannabinoiding (Pre-extraction): Air-dried and powdered cannabis material (leaves or inflorescences) is repeatedly macerated with a non-polar solvent such as petroleum spirit or n-hexane. This step removes the highly lipophilic cannabinoids and terpenes. The process is monitored using methods like Fast Blue Salt B staining until cannabinoids are no longer detected.[4]

  • Flavonoid Extraction: The residual, cannabinoid-free plant material is air-dried and then repeatedly extracted with a polar solvent like 100% ethanol, methanol, or acetone, often with the aid of ultrasonication to improve efficiency.[4][12]

  • Concentration and Purification: The resulting polar extract is concentrated under a vacuum. Further purification can be achieved using chromatographic techniques such as droplet counter-current chromatography or column chromatography over silica gel or other resins to yield pure cannaflavins.[4]

Quantification by HPLC-PDA

High-Performance Liquid Chromatography with a Photodiode Array detector is a standard method for the quantification of cannaflavins.[13]

  • Instrumentation: A standard HPLC system equipped with a PDA detector.

  • Column: A reverse-phase column, such as a Luna® C18 (150 × 4.6 mm, 3 μm), is commonly used.[13]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid to improve peak shape. A typical isocratic mobile phase is acetonitrile:water (65:35, v/v).[13]

  • Flow Rate: Approximately 1.0 mL/min.[13]

  • Detection: Cannaflavins exhibit a characteristic UV absorption maximum around 342 nm, which is used for quantification.[13]

  • Quantification: Carried out by constructing a calibration curve using certified reference standards of Cannaflavin A, B, and C. The linear range is typically between 5-500 µg/mL.[11]

In Vitro Anti-inflammatory Assays

5.3.1 Cell-Based PGE₂ Production Inhibition Assay

This assay measures the ability of cannaflavins to inhibit the production of PGE₂ in cultured cells.

  • Cell Culture: Human rheumatoid synovial cells or a macrophage cell line (e.g., RAW264.7) are seeded in 96-well plates and cultured until confluent.[14][15]

  • Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., Cannaflavin A) or a vehicle control (DMSO).

  • Stimulation: Inflammation is induced by adding an agent like 12-O-tetradecanoylphorbol-13-acetate (TPA) or lipopolysaccharide (LPS).[5][15]

  • Incubation: The cells are incubated for a defined period (e.g., 8-24 hours) to allow for PGE₂ production.

  • Quantification: The cell culture supernatant is collected, and the concentration of PGE₂ is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[15][16]

  • Data Analysis: The percentage of inhibition is calculated relative to the stimulated control, and the IC₅₀ value is determined.

5.3.2 Cell-Free Enzyme Inhibition Assays (mPGES-1 and 5-LOX)

These assays directly measure the inhibitory effect of cannaflavins on the purified target enzymes.

  • Enzyme Preparation: Recombinant human mPGES-1 or 5-LOX enzyme is used.

  • Incubation: The enzyme is pre-incubated with the test compound (cannaflavin) or vehicle control in an appropriate buffer. For mPGES-1, glutathione is required as a cofactor.[17][18]

  • Reaction Initiation: The reaction is started by adding the specific substrate: Prostaglandin H₂ (PGH₂) for mPGES-1 or arachidonic acid for 5-LOX.[17][18]

  • Reaction Termination: After a set time, the reaction is stopped (e.g., by adding SnCl₂ solution for the mPGES-1 assay).[17]

  • Product Quantification: The amount of product formed (PGE₂ for mPGES-1, leukotrienes for 5-LOX) is quantified using methods like ELISA, HTRF, or RP-HPLC.[17][18]

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification cluster_bioassay Biological Activity Assessment A1 Cannabis Plant Material (Leaves/Flowers) A2 Pre-extraction (n-Hexane) A1->A2 Remove Cannabinoids A3 Polar Solvent Extraction (Ethanol/Acetone) A2->A3 Extract Flavonoids A4 Purified Cannaflavin Isolate A3->A4 Purify B1 HPLC-PDA Analysis A4->B1 Analyze C1 In Vitro Assays A4->C1 Test B2 Quantification Data (Concentration) B1->B2 Generate C2 Cell-Based PGE₂ Assay C1->C2 C3 Cell-Free Enzyme Assay (mPGES-1 / 5-LOX) C1->C3 C4 Biological Data (IC₅₀ Values) C2->C4 C3->C4

General experimental workflow for cannaflavin research.

Conclusion and Future Directions

Cannaflavins represent a critical, yet often overlooked, component of the cannabis phytochemical arsenal. Their primary contribution to the entourage effect stems from their potent and targeted anti-inflammatory activity, which operates through pathways distinct from those modulated by cannabinoids. By dually inhibiting mPGES-1 and 5-LOX, cannaflavins significantly reduce the production of key inflammatory mediators (PGE₂ and leukotrienes), providing a complementary mechanism that can synergize with the effects of cannabinoids and terpenes.

The preclinical data are compelling, demonstrating high potency and a favorable mechanism of action that avoids the side effects of traditional COX inhibitors. Furthermore, initial studies showing synergistic anticancer effects with cannabinoids open new avenues for therapeutic development.

However, a significant challenge remains the low natural abundance of cannaflavins in the plant, which has historically limited research.[4] Future efforts must focus on:

  • Scaling Production: Developing high-yield synthetic or biosynthetic production protocols is crucial for enabling robust preclinical and clinical investigations.

  • Clinical Translation: Rigorous clinical trials are needed to validate the anti-inflammatory, analgesic, and synergistic effects observed in vitro and in animal models.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of cannaflavins is essential to understand their bioavailability and potential interactions with other drugs.

For drug development professionals, cannaflavins offer a promising scaffold for novel anti-inflammatory and potentially anticancer agents. A deeper understanding of their role in the entourage effect will be paramount to unlocking the full therapeutic potential of Cannabis sativa.

References

In Silico Modeling of Canniprene Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Canniprene is an isoprenylated bibenzyl (dihydrostilbenoid) unique to Cannabis sativa that has demonstrated significant anti-inflammatory properties.[1][2][3][4] Specifically, it potently inhibits the production of pro-inflammatory eicosanoids.[1][5] As interest in non-psychotropic constituents of Cannabis for therapeutic applications grows, robust methods for predicting the bioactivity and safety of these compounds are essential. In silico modeling offers a time- and cost-effective strategy to investigate molecular interactions, predict pharmacokinetic profiles, and elucidate potential mechanisms of action before undertaking extensive experimental assays.[6][7] This technical guide provides a comprehensive framework for the computational evaluation of this compound's bioactivity, detailing protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction. The methodologies and illustrative data presented herein are intended to serve as a foundational workflow for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

This compound (3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol) is a natural product found in the leaves of various Cannabis sativa strains.[1][3][8] Unlike major cannabinoids, it is non-psychoactive and has garnered attention for its potential therapeutic effects. Published studies have shown that this compound is a potent inhibitor of 5-lipoxygenase (5-LO) with an IC50 of 0.4 μM and also affects the cyclooxygenase/microsomal prostaglandin E2 synthase (COX/mPGES) pathway with an IC50 of 10 μM.[1][5] These pathways are critical in the inflammatory cascade, making this compound a compelling candidate for anti-inflammatory drug discovery.

In silico techniques are indispensable in modern drug discovery, enabling the rapid screening and characterization of natural products.[9][10][11][12] By simulating the interaction of a ligand with its biological targets, these methods can predict binding affinity, identify key molecular interactions, and assess the stability of the resulting complex.[13][14] Furthermore, computational models can forecast a compound's ADMET properties, which is a critical step in evaluating its drug-likeness and potential for clinical success.[15][16][17]

This guide outlines a standardized in silico workflow to systematically evaluate the bioactivity of this compound. We present detailed protocols for:

  • Molecular Docking: To predict the binding modes and affinities of this compound against key inflammatory and metabolic protein targets.

  • Molecular Dynamics (MD) Simulations: To assess the stability and dynamics of the this compound-protein complexes.

  • ADMET Prediction: To evaluate the pharmacokinetic and safety profile of this compound.

In Silico Experimental Workflow

The overall computational workflow is designed to provide a multi-faceted evaluation of this compound's bioactivity, from target interaction to whole-body disposition.

G cluster_prep 1. Preparation cluster_core 2. Core Analysis cluster_analysis 3. Data Interpretation LIGAND Ligand Preparation (this compound 3D Structure) DOCK Molecular Docking (Binding Affinity & Pose) LIGAND->DOCK TARGET Target Identification (CB1, CB2, PPARγ, 5-LO) PROT Protein Preparation (PDB Structures) TARGET->PROT PROT->DOCK MD Molecular Dynamics (Complex Stability) DOCK->MD Top Poses BIND Binding Energy Analysis DOCK->BIND INTER Interaction Analysis (H-Bonds, Hydrophobic) DOCK->INTER STAB Stability Analysis (RMSD, RMSF) MD->STAB ADMET ADMET Prediction (Drug-Likeness) SAFETY Pharmacokinetic & Safety Profile Evaluation ADMET->SAFETY REPORT Integrated Bioactivity Report BIND->REPORT INTER->REPORT STAB->REPORT SAFETY->REPORT

Caption: A generalized workflow for the in silico analysis of this compound.

Methodologies and Protocols

Ligand and Protein Preparation

3.1.1 Ligand Preparation Protocol

  • Structure Retrieval: Obtain the 2D structure of this compound from the PubChem database (CID: 53439651).[18]

  • 3D Conversion: Convert the 2D structure to a 3D structure using a molecular editor such as Avogadro or the online CORINA tool.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

  • File Format Conversion: Save the optimized structure in .pdbqt format for use with AutoDock Vina or a similar format required by the chosen docking software.[19][20]

3.1.2 Protein Target Selection and Preparation Protocol

  • Target Identification: Based on the known anti-inflammatory activity of this compound and the established pharmacology of other cannabis-derived compounds, select relevant protein targets.[21][22][23] For this guide, we select:

    • Cannabinoid Receptor 1 (CB1)

    • Cannabinoid Receptor 2 (CB2)

    • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[24][25][26]

    • 5-Lipoxygenase (5-LO)

  • Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

  • Protein Cleaning: Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential molecules, including water, co-crystallized ligands, and co-factors.[20]

  • Protonation and Repair: Add polar hydrogens and repair any missing side chains or atoms. Assign appropriate protonation states for amino acid residues at a physiological pH (7.4).

  • File Format Conversion: Save the prepared protein structures in the .pdbqt format for docking.[14]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[13][27]

3.2.1 Molecular Docking Protocol (AutoDock Vina)

  • Grid Box Generation: Define a grid box that encompasses the known active site or binding pocket of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.[19]

  • Docking Execution: Run the docking simulation using AutoDock Vina. The software will sample different conformations of this compound within the grid box and score them based on a semi-empirical free energy force field.

  • Pose Analysis: Analyze the output poses. The pose with the lowest binding affinity (most negative value) is typically considered the most favorable.[19]

  • Interaction Analysis: Visualize the best-scoring pose in complex with the protein. Identify and record key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the surrounding amino acid residues.

Illustrative Docking Results

The following table summarizes hypothetical docking results for this compound against the selected targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
5-Lipoxygenase3O8Y-9.8His367, His372, Ile673, Phe177
PPARγ2PRG-9.1Ser289, His323, His449, Tyr473
CB1 Receptor5XRA-8.5Ser383, Phe200, Trp279, Leu193
CB2 Receptor5ZTY-8.2Val113, Phe183, Trp258, Ile110
Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time under simulated physiological conditions.[28][29]

3.3.1 MD Simulation Protocol (GROMACS)

  • System Preparation: Use the best-scoring docked complex from the molecular docking step as the starting structure.

  • Force Field Application: Generate topology files for the protein and ligand using a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).[28][30]

  • Solvation and Ionization: Place the complex in a periodic solvent box (e.g., TIP3P water model) and add ions (Na+, Cl-) to neutralize the system and mimic physiological salt concentration.[28][29]

  • Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.[28]

  • Equilibration: Conduct a two-phase equilibration process: first, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.[30][31]

  • Production Run: Run the final production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).[28]

  • Trajectory Analysis: Analyze the simulation trajectory to calculate the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).[28]

Illustrative MD Simulation Results

This table presents hypothetical stability metrics derived from a 100 ns MD simulation.

ComplexAverage RMSD (Å)Average RMSF (Å) (Ligand)Average Rg (Å)Interpretation
This compound-5-LO1.8 ± 0.30.5 ± 0.122.5 ± 0.2Highly stable complex
This compound-PPARγ2.1 ± 0.40.7 ± 0.219.8 ± 0.3Stable complex
ADMET Prediction

ADMET prediction models estimate the pharmacokinetic properties of a compound, which are crucial for its development as a drug.[9][32]

3.4.1 ADMET Prediction Protocol (SwissADME Web Server)

  • Input Structure: Submit the SMILES string or 2D structure of this compound to the SwissADME web server.

  • Property Calculation: The server calculates a wide range of physicochemical and pharmacokinetic properties.

  • Data Analysis: Analyze the output data, paying close attention to Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity flags.

Illustrative ADMET Profile for this compound

PropertyPredicted ValueGuideline / Interpretation
Physicochemical
Molecular Weight342.43 g/mol < 500 (Lipinski's Rule)
LogP (Consensus)4.85< 5 (Lipinski's Rule)
H-bond Donors2≤ 5 (Lipinski's Rule)
H-bond Acceptors4≤ 10 (Lipinski's Rule)
Pharmacokinetics
GI AbsorptionHighGood oral bioavailability expected
BBB PermeantYesPotential for CNS activity
CYP1A2 InhibitorYesPotential for drug-drug interactions
CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLower risk of common drug interactions
Drug-Likeness
Lipinski Violations0Favorable
Bioavailability Score0.55Good

Potential Signaling Pathways

Based on the predicted interactions with CB1/CB2 and PPARγ, we can hypothesize this compound's involvement in key signaling pathways.

Cannabinoid Receptor Signaling

CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[21][22] Activation typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and modulation of ion channels.[33] This can subsequently influence downstream pathways like the MAP kinase cascade, affecting gene transcription related to cell survival and inflammation.[21][33]

G This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Agonist? GPROTEIN Gi/o Protein CB1R->GPROTEIN Activates AC Adenylyl Cyclase GPROTEIN->AC Inhibits MAPK MAPK Cascade (ERK, JNK) GPROTEIN->MAPK Activates CAMP cAMP AC->CAMP PKA PKA CAMP->PKA Less Activation TF Transcription Factors (e.g., CREB) PKA->TF MAPK->TF RESPONSE Modulation of Inflammation & Pain TF->RESPONSE G This compound This compound PPARG PPARγ This compound->PPARG Activates COMPLEX PPARγ-RXR Heterodimer PPARG->COMPLEX RXR RXR RXR->COMPLEX PPRE PPRE (on DNA) COMPLEX->PPRE Binds to NFKB NF-κB Pathway COMPLEX->NFKB Inhibits TRANS Gene Transcription PPRE->TRANS Regulates RESPONSE Anti-inflammatory & Metabolic Regulation TRANS->RESPONSE

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Canniprene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canniprene, a prenylated bibenzyl natural product isolated from Cannabis sativa, has garnered significant interest due to its notable anti-inflammatory and potential antitumor activities. This document provides detailed application notes and protocols for the total synthesis of this compound, offering researchers the necessary tools to produce this compound for further investigation. The synthesis of the core bibenzyl structure and the strategic introduction of the prenyl moiety are key focal points. This document outlines a plausible synthetic strategy based on established organic chemistry reactions, including Wittig olefination, hydrogenation, and Friedel-Crafts alkylation, culminating in the target molecule. Furthermore, quantitative data on the biological activities of this compound are summarized to provide context for its potential therapeutic applications.

Introduction

This compound (3,4'-dihydroxy-5-methoxy-5'-(3-methylbut-2-en-1-yl)bibenzyl) is a unique secondary metabolite found in Cannabis sativa. The first total synthesis of this compound was reported by Crombie and coworkers in 1980, paving the way for its chemical and biological evaluation[1][2][3]. Structurally, it features a bibenzyl (1,2-diphenylethane) core with a specific pattern of hydroxylation, methoxylation, and a characteristic prenyl (isoprenyl) group.

The biological profile of this compound is of particular interest to the drug development community. It has been shown to be a potent inhibitor of 5-lipoxygenase (5-LO) and also affects the cyclooxygenase (COX) pathway, both of which are critical in the inflammatory cascade. These properties suggest its potential as a lead compound for the development of novel anti-inflammatory agents.

This document details a feasible retrosynthetic analysis and a forward synthetic protocol for this compound, providing researchers with a practical guide for its laboratory-scale synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound (1) suggests that the molecule can be constructed from two primary aromatic fragments. The bibenzyl core can be formed via a carbon-carbon bond-forming reaction, such as a Wittig reaction followed by hydrogenation, or through coupling reactions like the Suzuki-Miyaura coupling. The key challenge lies in the regioselective introduction of the substituents on both aromatic rings and the final prenylation step.

A plausible forward strategy involves the following key transformations:

  • Synthesis of the Stilbene Intermediate: A Wittig reaction between a suitably protected phosphonium ylide derived from 3,5-dimethoxybenzyl bromide and a protected 4-hydroxybenzaldehyde derivative can furnish the stilbene precursor.

  • Reduction of the Stilbene: Catalytic hydrogenation of the stilbene double bond will yield the corresponding bibenzyl core.

  • Demethylation and Prenylation: Selective demethylation of the methoxy groups followed by a regioselective Friedel-Crafts alkylation with a prenylating agent will install the characteristic isoprenyl side chain to afford this compound.

This strategy allows for the controlled assembly of the molecule and the introduction of the key functional groups in a stepwise manner.

Experimental Protocols

The following protocols describe a potential synthetic route to this compound.

Protocol 1: Synthesis of the Bibenzyl Core via Wittig Reaction and Hydrogenation

Step 1a: Preparation of 3,5-Dimethoxybenzyltriphenylphosphonium Bromide

  • To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous toluene (0.5 M), add triphenylphosphine (1.1 eq).

  • Heat the mixture to reflux for 4 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature, and collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield 3,5-dimethoxybenzyltriphenylphosphonium bromide.

Step 1b: Wittig Reaction

  • Suspend 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.4 M) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The solution should turn a deep red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) in anhydrous THF (1.0 M) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the stilbene intermediate.

Step 1c: Hydrogenation

  • Dissolve the stilbene intermediate (1.0 eq) in ethanol (0.1 M).

  • Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the bibenzyl core.

Protocol 2: Demethylation and Prenylation

Step 2a: Selective Demethylation

  • Dissolve the bibenzyl intermediate (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere.

  • Cool the solution to -78 °C and add boron tribromide (BBr3) (2.5 eq, 1.0 M in dichloromethane) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the dihydroxy-bibenzyl intermediate.

Step 2b: Regioselective Prenylation (Friedel-Crafts Alkylation)

  • Dissolve the dihydroxy-bibenzyl intermediate (1.0 eq) in anhydrous dioxane (0.3 M).

  • Add boron trifluoride diethyl etherate (BF3·OEt2) (1.2 eq).

  • To this solution, add 2-methyl-3-buten-2-ol (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography on silica gel to afford this compound.

Quantitative Data

The biological activity of this compound has been evaluated in several studies. The following table summarizes key quantitative data regarding its anti-inflammatory properties.

Target Enzyme/PathwayAssay TypeIC50 Value (µM)Reference
5-Lipoxygenase (5-LO)Cell-based assay0.4[4]
Cyclooxygenase/Microsomal Prostaglandin E2 Synthase (COX/mPGES)Cell-based assay10[4]

Visualizations

Logical Relationship of Synthetic Strategy

canniprene_synthesis cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates cluster_target Target Molecule sm1 3,5-Dimethoxybenzyl bromide phosphonium Phosphonium Ylide sm1->phosphonium PPh3 sm2 Triphenylphosphine sm2->phosphonium sm3 4-(Benzyloxy)benzaldehyde stilbene Stilbene Intermediate phosphonium->stilbene Wittig Reaction + SM3 bibenzyl Bibenzyl Core stilbene->bibenzyl Hydrogenation dihydroxy_bibenzyl Dihydroxy-bibenzyl bibenzyl->dihydroxy_bibenzyl Demethylation This compound This compound dihydroxy_bibenzyl->this compound Prenylation

Caption: Retrosynthetic approach for this compound.

Experimental Workflow for this compound Synthesis

canniprene_workflow start Start wittig Wittig Reaction: Couple aromatic fragments start->wittig hydrogenation Hydrogenation: Reduce stilbene double bond wittig->hydrogenation demethylation Demethylation: Expose hydroxyl groups hydrogenation->demethylation prenylation Prenylation: Introduce isoprenyl group demethylation->prenylation purification Purification: Column Chromatography prenylation->purification end This compound purification->end

Caption: Key steps in the total synthesis of this compound.

Conclusion

The synthetic route outlined in these application notes provides a robust and adaptable framework for the laboratory-scale production of this compound. By leveraging well-established synthetic transformations, researchers can access this biologically active natural product for further studies in drug discovery and development. The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and available starting materials. The potent anti-inflammatory profile of this compound underscores its potential as a valuable scaffold for the design of new therapeutic agents.

References

Application Note: Quantification of Canniprene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Canniprene in various sample matrices, including plant material and extracts. The described method utilizes a reversed-phase C18 column with UV detection, providing a sensitive and selective approach for researchers, scientists, and professionals in drug development. This document provides comprehensive experimental protocols, data presentation, and visual workflows to facilitate the implementation of this method in a laboratory setting. While specific quantitative data for a validated this compound method is not widely published, this note provides an exemplary method developed from established protocols for similar cannabis-related compounds such as cannflavins and other cannabinoids.

Introduction

This compound, a prenylated stilbenoid found in Cannabis sativa, is a compound of increasing interest due to its potential biological activities. Accurate and precise quantification of this compound is essential for ongoing research, product development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds in complex mixtures.[1][2][3] This application note presents a detailed HPLC-UV method optimized for the analysis of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.[4]

  • Analytical Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) is recommended for optimal separation.[5]

  • Solvents: HPLC-grade acetonitrile, methanol, and water are required. Formic acid is used as a mobile phase modifier to improve peak shape and reproducibility.[5]

  • Standards: A certified reference standard of this compound is necessary for calibration.[6][7][8][9]

  • Sample Preparation: Syringe filters (0.22 or 0.45 µm), vortex mixer, centrifuge, and standard laboratory glassware are required.

The following table summarizes the recommended HPLC conditions for the quantification of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (150 x 4.6 mm, 3 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 8 minutes
Flow Rate 1.0 mL/min[5]
Column Temperature 35 °C[10]
Injection Volume 10 µL
Detector Wavelength UV detection at 220 nm and 274 nm[5][10]

A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in methanol to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve.

The following is a general protocol for the extraction of this compound from Cannabis sativa plant material.

  • Homogenization: Weigh approximately 1 gram of the homogenized and dried plant material into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of a methanol/chloroform (1:1 v/v) mixture to the tube.

  • Sonication/Vortexing: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.[11]

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process on the pellet with an additional 20 mL of the extraction solvent to ensure complete recovery.

  • Pooling: Combine the supernatants from both extractions.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Method Validation (Representative Data)

The following tables present representative data for a typical method validation based on established protocols for similar compounds.

Table 1: System Suitability

ParameterAcceptance CriteriaRepresentative Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Method Performance Characteristics

ParameterRepresentative Result
Linearity (R²) > 0.999
Range 1 - 500 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Recovery 95 - 105%
Precision (%RSD) < 2.0%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization 1. Homogenization of Plant Material Extraction 2. Solvent Extraction Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Drying 4. Solvent Evaporation Centrifugation->Drying Reconstitution 5. Reconstitution in Mobile Phase Drying->Reconstitution Filtration 6. Filtration (0.22 µm) Reconstitution->Filtration Injection 7. Injection into HPLC System Filtration->Injection Separation 8. Chromatographic Separation (C18) Injection->Separation Detection 9. UV Detection Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification using Calibration Curve Integration->Quantification Report 12. Reporting of Results Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

HPLC_Method_Development Start Method Goal: Quantify this compound Column Column Selection (e.g., C18) Start->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Gradient Gradient/ Isocratic Elution MobilePhase->Gradient Detector Detector Settings (Wavelength) Validation Method Validation Detector->Validation Gradient->Detector End Routine Analysis Validation->End

Caption: Logical workflow for HPLC method development for this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol is based on established methods for the analysis of related compounds and can be readily implemented in a standard analytical laboratory. Proper method validation is crucial before routine use to ensure data accuracy and precision. This application note serves as a comprehensive guide for researchers and industry professionals working with this compound.

References

Application Note: Structural Elucidation of Canniprene Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Canniprene, a prenylated bibenzyl compound found in Cannabis sativa, has garnered significant interest within the scientific community due to its potential therapeutic properties. Accurate structural elucidation is a critical first step in understanding its bioactivity and for the development of analytical methods for its quantification in various matrices. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of natural products like this compound. This application note provides a detailed protocol for the NMR spectroscopic analysis of this compound, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments.

Data Presentation

The structural elucidation of this compound is based on the comprehensive analysis of its NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts for a recently identified derivative, this compound A, in Methanol-d4 (MeOD), as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for this compound A (400 MHz, MeOD)

PositionδH (ppm)MultiplicityJ (Hz)
82.61–2.51m
72.67–2.61m
2'6.22s
6'6.22s
OCH₃3.75s
OCH₃3.74s
Prenyl-13.25d7.2
Prenyl-25.25t7.2
Prenyl-41.74s
Prenyl-51.70s

Table 2: ¹³C NMR Spectroscopic Data for this compound A (100 MHz, MeOD)

PositionδC (ppm)
1126.2
2129.5
3144.2
4120.9
5144.2
6113.8
739.1
836.4
1'142.1
2'103.7
3'152.8
4'134.4
5'152.8
6'108.7
OCH₃55.0
OCH₃54.9
Prenyl-129.1
Prenyl-2123.9
Prenyl-3131.2
Prenyl-425.8
Prenyl-517.8

Experimental Protocols

Isolation of this compound

A generalized protocol for the isolation of this compound from Cannabis sativa plant material involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Fractionation: The crude extract is then subjected to bioassay-guided fractionation using techniques like column chromatography over silica gel.

  • Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis

The following protocol outlines the steps for acquiring and analyzing the NMR spectra of purified this compound.

a. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated methanol (MeOD).

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Data Acquisition:

All NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 16 ppm spectral width.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

    • Typical parameters: 2048 scans, 2-second relaxation delay, 220 ppm spectral width.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. This is crucial for connecting different structural fragments.

c. Data Processing and Analysis:

  • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the residual solvent signal (MeOD: δH = 3.31 ppm, δC = 49.0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivities.

  • Correlate the signals in the 2D spectra to build the carbon skeleton and assign all proton and carbon signals unambiguously. For instance, key HMBC correlations for this compound A include correlations from H-8 to C-2' and C-6', and from H-7 to C-1 and C-6, which help to establish the connectivity between the two aromatic rings and the ethyl bridge.

Visualizations

The following diagrams illustrate the key relationships and workflows in the NMR analysis of this compound.

G cluster_structure This compound Structure Elucidation Pathway HNMR 1H NMR (Proton Environment) COSY COSY (H-H Connectivity) HNMR->COSY HSQC HSQC (Direct C-H Attachment) HNMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) HNMR->HMBC CNMR 13C NMR (Carbon Skeleton) CNMR->HSQC CNMR->HMBC Structure Final Structure of this compound COSY->Structure HSQC->Structure HMBC->Structure

NMR Data Integration for Structure Elucidation

G cluster_workflow Experimental Workflow Plant Cannabis sativa Plant Material Extraction Solvent Extraction Plant->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC Fractionation->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR_Analysis 1D and 2D NMR Analysis Pure_Compound->NMR_Analysis Data_Interpretation Spectral Interpretation NMR_Analysis->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Isolation and Analysis Workflow

Application Notes and Protocols: In Vitro Assays for Canniprene's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing in vitro assays to characterize the anti-inflammatory properties of Canniprene, an isoprenylated bibenzyl found in Cannabis sativa. The protocols detailed below are designed to be robust and reproducible, enabling the effective screening and mechanistic study of this compound.

Introduction to this compound's Anti-Inflammatory Activity

This compound has been identified as a potent anti-inflammatory agent.[1][2] Its primary mechanisms of action are believed to involve the inhibition of key enzymes in the inflammatory cascade, specifically cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2][3] Furthermore, like other cannabinoids, this compound's anti-inflammatory effects may also be mediated through the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7]

These protocols will guide researchers in assessing this compound's efficacy in inhibiting inflammatory responses in a controlled in vitro setting.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting key results.

Assay Parameter Measured Cell Line/Enzyme This compound IC50 (µM) Positive Control IC50 (µM) % Inhibition at [X] µM this compound
COX-1 Inhibition Prostaglandin E2 (PGE2)Ovine COX-1Indomethacin
COX-2 Inhibition Prostaglandin E2 (PGE2)Human Recombinant COX-2Celecoxib
5-LOX Inhibition Leukotriene B4 (LTB4)Human Recombinant 5-LOXZileuton
LPS-induced TNF-α Release TNF-αRAW 264.7 or THP-1Dexamethasone
LPS-induced IL-6 Release IL-6RAW 264.7 or THP-1Dexamethasone
LPS-induced NO Production Nitric Oxide (NO)RAW 264.7L-NAME
NF-κB Activation p65 Nuclear TranslocationHeLa or HEK293BAY 11-7082
p38 MAPK Phosphorylation Phospho-p38HaCaT or RAW 264.7SB203580
ERK1/2 MAPK Phosphorylation Phospho-ERK1/2HaCaT or RAW 264.7U0126
JNK MAPK Phosphorylation Phospho-JNKHaCaT or RAW 264.7SP600125

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory effects of this compound in vitro.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis a Prepare this compound Stock Solution c Pre-treat with this compound a->c b Culture and Seed Cells b->c d Induce Inflammation (e.g., LPS) c->d e Collect Supernatant or Lysate d->e f Perform Assays (ELISA, Western Blot, etc.) e->f g Data Analysis and Interpretation f->g

Caption: General workflow for in vitro anti-inflammatory testing of this compound.

COX-1 and COX-2 Inhibition Assays

This protocol is designed to measure the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Positive controls (Indomethacin for COX-1, Celecoxib for COX-2)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add various concentrations of this compound or the appropriate positive control to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate according to the manufacturer's instructions (typically 10-15 minutes at 37°C).

  • Stop the reaction and measure the prostaglandin production (e.g., PGE2) using the kit's detection method, often a colorimetric or fluorometric readout.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines this compound's ability to inhibit 5-LOX, a key enzyme in leukotriene synthesis.

Materials:

  • 5-LOX inhibitor screening assay kit

  • Human recombinant 5-LOX enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • This compound

  • Zileuton (positive control)

  • Microplate reader

Protocol:

  • In a 96-well plate, add the 5-LOX enzyme and various concentrations of this compound or Zileuton.

  • Initiate the reaction by adding the substrate.

  • Incubate as per the kit's protocol (e.g., 10 minutes at room temperature).

  • Measure the production of leukotrienes or other reaction products using the provided detection reagents.

  • Calculate the percentage of inhibition and the IC50 value for this compound.

LPS-Induced Cytokine Production in Macrophages

This cell-based assay evaluates the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for nitric oxide (NO) measurement

Protocol:

  • Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[8]

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.[8]

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • To measure NO production, mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition of cytokine and NO production.

NF-κB and MAPK Signaling Pathway Analysis

These assays investigate the upstream signaling mechanisms potentially modulated by this compound.

Materials:

  • Appropriate cell line (e.g., RAW 264.7, HaCaT, or HEK293)

  • This compound

  • LPS or TNF-α (stimulants)

  • Phosphatase and protease inhibitor cocktails

  • Antibodies for Western blotting:

    • Phospho-p65, Total p65

    • Phospho-IκBα, Total IκBα

    • Phospho-p38, Total p38

    • Phospho-ERK1/2, Total ERK1/2

    • Phospho-JNK, Total JNK

    • GAPDH or β-actin (loading control)

  • Cell lysis buffer

  • Western blotting equipment and reagents

Protocol:

  • Seed cells and grow to 80-90% confluency.

  • Pre-treat with this compound for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) or TNF-α (20 ng/mL) for a short duration (e.g., 15-60 minutes).

  • Wash the cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

The following diagrams illustrate the key inflammatory signaling pathways that may be affected by this compound.

G cluster_nfkb NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tlr4->ikk tnfr->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Activates Transcription This compound This compound This compound->ikk

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_mapk MAPK Signaling Pathway stimulus Inflammatory Stimuli (LPS, Cytokines) tak1 TAK1 stimulus->tak1 mkk36 MKK3/6 tak1->mkk36 mkk47 MKK4/7 tak1->mkk47 mek12 MEK1/2 tak1->mek12 p38 p38 mkk36->p38 jnk JNK mkk47->jnk erk ERK1/2 mek12->erk ap1 AP-1 p38->ap1 jnk->ap1 erk->ap1 genes Inflammatory Gene Expression ap1->genes This compound This compound This compound->tak1

Caption: Potential modulation of the MAPK signaling cascades by this compound.

By following these detailed application notes and protocols, researchers can effectively investigate and quantify the anti-inflammatory properties of this compound, contributing to a better understanding of its therapeutic potential.

References

Cell lines sensitive to Canniprene for cancer research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canniprene, a naturally occurring stilbenoid found in Cannabis sativa, has demonstrated significant potential as an anti-cancer agent. This document provides an overview of the cancer cell lines identified as sensitive to this compound, outlines general experimental protocols for assessing its efficacy, and discusses potential signaling pathways involved in its mechanism of action. While specific quantitative data such as IC50 values and detailed, compound-specific protocols from primary literature are not publicly available at this time, this guide offers a foundational framework for initiating research into the anti-cancer properties of this compound.

Sensitive Cancer Cell Lines

Based on available research, this compound has shown potent anti-proliferative and cytotoxic effects against a range of human cancer cell lines. A key study by Guo et al. identified the following cell lines as highly sensitive to this compound[1]:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung adenocarcinoma

  • HepG2: Human liver carcinoma

  • HT-29: Human colorectal adenocarcinoma

The study reported very strong anti-proliferative effects against all four cell lines, with inhibition rates exceeding 90%.[1] Furthermore, this compound induced high levels of cytotoxicity, approaching or exceeding 90% cell death in these cell lines.[1]

Quantitative Data Summary

A comprehensive summary of quantitative data, including specific IC50 values for this compound on the aforementioned cell lines, is not available in the public domain at the time of this publication. Researchers are advised to perform dose-response studies to determine the IC50 values for their specific cell lines and experimental conditions. A recent 2023 study on a newly isolated compound, "this compound A," reported anti-proliferative activities with an IC50 range of 0.5–100 µM across five different human cancer cell lines; however, the specific values for MCF-7, A549, HepG2, and HT-29 were not provided.

Table 1: Summary of Reported Anti-proliferative and Cytotoxic Effects of this compound

Cell LineCancer TypeReported EffectQuantitative Data (IC50)
MCF-7 Breast AdenocarcinomaStrong Anti-proliferative & CytotoxicNot Available
A549 Lung AdenocarcinomaStrong Anti-proliferative & CytotoxicNot Available
HepG2 Liver CarcinomaStrong Anti-proliferative & CytotoxicNot Available
HT-29 Colorectal AdenocarcinomaStrong Anti-proliferative & CytotoxicNot Available

Experimental Protocols

The following are generalized protocols for assessing the anti-proliferative and cytotoxic effects of this compound. These should be optimized for specific laboratory conditions and cell lines.

Protocol 1: MTT Assay for Cell Viability and Proliferation

This protocol is a standard colorimetric assay to measure the metabolic activity of cells as an indicator of viability and proliferation.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sensitive cancer cell lines (MCF-7, A549, HepG2, HT-29)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Cytotoxicity Assay (e.g., LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Sensitive cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • LDH assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Potential Signaling Pathways

The precise signaling pathways modulated by this compound in cancer cells have not been fully elucidated. However, based on the known mechanisms of other cannabinoids and stilbenoids, the following pathways are potential targets for investigation:

  • PI3K/Akt Signaling Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Many natural compounds exert their anti-cancer effects by inhibiting this pathway, leading to apoptosis.

  • MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Its dysregulation is common in cancer, and its inhibition can lead to cell cycle arrest and apoptosis.

Further research, such as Western blotting for key pathway proteins (e.g., phosphorylated Akt, ERK), is required to determine the specific molecular mechanisms of this compound.

Visualizations

Logical Workflow for Assessing this compound's Anti-Cancer Activity

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies Cell Line Selection Cell Line Selection Dose-Response Studies Dose-Response Studies Cell Line Selection->Dose-Response Studies Viability/Proliferation Assays (MTT) Viability/Proliferation Assays (MTT) Dose-Response Studies->Viability/Proliferation Assays (MTT) Cytotoxicity Assays (LDH) Cytotoxicity Assays (LDH) Dose-Response Studies->Cytotoxicity Assays (LDH) IC50 Determination IC50 Determination Viability/Proliferation Assays (MTT)->IC50 Determination Cytotoxicity Assays (LDH)->IC50 Determination Signaling Pathway Analysis Signaling Pathway Analysis IC50 Determination->Signaling Pathway Analysis Western Blot Western Blot Signaling Pathway Analysis->Western Blot Apoptosis Assays Apoptosis Assays Signaling Pathway Analysis->Apoptosis Assays

Caption: Experimental workflow for evaluating this compound's anti-cancer effects.

Hypothesized Signaling Pathways Modulated by this compound

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits RAS RAS This compound->RAS Inhibits Akt Akt PI3K->Akt Activates Cell Survival/Proliferation_1 Cell Survival/Proliferation_1 Akt->Cell Survival/Proliferation_1 Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Cell Survival/Proliferation_2 Cell Survival/Proliferation_2 ERK->Cell Survival/Proliferation_2 Promotes

Caption: Potential inhibitory effects of this compound on key cancer signaling pathways.

References

Troubleshooting & Optimization

Stability of Canniprene in different solvents and temperatures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Canniprene in various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The guidance provided here is based on general knowledge of cannabinoid and polyphenol stability and should be adapted as needed for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of cannabinoids like this compound is primarily influenced by three main factors:

  • Light: Exposure to UV and visible light can cause significant degradation.[1] It is the single greatest factor in the loss of cannabinoids in solution.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2]

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of degradation products.[1][2]

Q2: I am seeing a loss of my this compound sample over a short period in the lab. What could be the cause?

A2: Short-term degradation is often due to improper storage and handling. Ensure your samples are protected from light by using amber vials or covering your containers with aluminum foil.[1] Also, minimize exposure to air by using tightly sealed containers and consider purging with an inert gas like nitrogen or argon. Storing samples at reduced temperatures (e.g., 4°C or -20°C) can also help minimize degradation.[3]

Q3: Which solvents are recommended for storing this compound?

A3: While specific data for this compound is not available, studies on other cannabinoids suggest that ethanol and methanol are suitable solvents that can improve stability compared to chlorinated solvents like chloroform.[3] For long-term storage, it is crucial to use high-purity solvents and minimize water content.

Q4: Can I use gas chromatography (GC) to analyze this compound?

A4: Gas chromatography can be used for cannabinoid analysis; however, the high temperatures of the GC inlet can cause degradation of some cannabinoids.[4][5] This can lead to inaccurate quantification. High-performance liquid chromatography (HPLC) is often preferred as it analyzes samples at lower temperatures, allowing for the quantification of both acidic and neutral forms of cannabinoids without derivatization.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from a stored solution. Sample degradation due to light exposure.Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[1]
Sample degradation due to oxidation.Use tightly sealed vials with minimal headspace. Consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing.[3]
Sample degradation due to high temperature.Store stock solutions and working solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[3]
Inconsistent analytical results between HPLC runs. Continued degradation of the sample in the autosampler.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Minimize the time the sample sits in the autosampler before injection.
Inappropriate solvent choice leading to precipitation.Ensure this compound is fully soluble in the chosen solvent at the storage and analysis temperatures.
Appearance of unknown peaks in the chromatogram over time. Formation of degradation products.This is indicative of sample instability. Review your storage and handling procedures. Consider performing forced degradation studies to identify potential degradation products.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent and temperature condition.

1. Materials and Reagents:

  • This compound standard of known purity

  • High-purity solvent (e.g., HPLC-grade ethanol or methanol)

  • Amber glass vials with screw caps and PTFE septa

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Temperature-controlled stability chamber or oven

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration.

  • Sample Preparation: Aliquot the stock solution into several amber vials. Prepare multiple vials for each time point and condition to be tested.

  • Initial Analysis (T=0): Immediately analyze a subset of the prepared samples using a validated HPLC method to determine the initial concentration of this compound. This will serve as the baseline.

  • Storage: Place the remaining vials in a stability chamber set to the desired temperature. Ensure the samples are protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 30 days), remove a set of vials from the stability chamber.

  • Sample Analysis: Allow the samples to equilibrate to room temperature and analyze them using the same HPLC method as the initial analysis.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks in the chromatogram should also be noted as potential degradation products.

Data Presentation

The following table presents hypothetical stability data for a compound similar to this compound to illustrate how results can be structured.

Table 1: Hypothetical Stability of a this compound Analog in Ethanol at Different Temperatures (Protected from Light)

Storage TemperatureTime PointConcentration Remaining (%)
4°C0 days100%
7 days99.5%
30 days98.2%
90 days95.8%
25°C (Room Temp)0 days100%
7 days97.1%
30 days91.5%
90 days82.3%
40°C0 days100%
7 days88.4%
30 days75.6%
90 days58.9%

Visualizations

Experimental Workflow for Stability Testing

G A Prepare this compound Stock Solution B Aliquot into Amber Vials A->B C Initial Analysis (T=0) via HPLC B->C D Store Vials at Defined Temperatures B->D E Analyze at Pre-defined Time Points D->E F Calculate % Remaining and Identify Degradants E->F

Caption: Workflow for assessing this compound stability.

Hypothetical Degradation Pathway

G A This compound B Oxidized Product(s) A->B  O2 C Photodegradation Product(s) A->C  Light (hν) D Isomerized Product(s) A->D  Heat (Δ)

Caption: Potential degradation pathways for this compound.

References

Overcoming challenges in the large-scale synthesis of Canniprene.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of Canniprene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, structured in a question-and-answer format.

Problem ID Question Possible Causes Suggested Solutions
CS-TS-001 Low yield in the Wittig reaction to form the stilbene backbone. - Incomplete deprotonation of the phosphonium salt.- Steric hindrance in the aldehyde or ylide.- Unstable ylide leading to decomposition.- Suboptimal reaction temperature.- Use a stronger base (e.g., n-butyllithium) and ensure anhydrous conditions.[1][2][3][4]- For sterically hindered substrates, consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[2]- Prepare the ylide in situ at low temperatures (-78 °C) and add the aldehyde slowly.[3]- Optimize the reaction temperature; some Wittig reactions benefit from low temperatures, while others require heating.
CS-TS-002 Formation of significant amounts of the Z-isomer instead of the desired E-isomer in the Wittig reaction. - Use of a non-stabilized ylide.[5]- Presence of lithium salts that can influence the stereochemical outcome.[2]- Employ a stabilized ylide, which favors the formation of the E-alkene.[5]- Use the Schlosser modification, which involves deprotonation of the betaine intermediate with phenyllithium at low temperatures to favor the E-alkene.[2]
CS-TS-003 Poor regioselectivity during the prenylation of the dihydrostilbene core, resulting in multiple prenylated isomers. - Use of strong Lewis acids in Friedel-Crafts alkylation can lead to multiple products.[6][7]- High reaction temperatures can reduce selectivity.- Utilize milder prenylation methods, such as those employing ortho-quinone methide intermediates, which can offer greater regiocontrol.[6]- Employ enzymatic prenylation using specific prenyltransferases if a biosynthetic approach is considered.[8][9]- Optimize the reaction temperature and catalyst loading to favor the desired isomer.
CS-TS-004 Formation of cyclized byproducts (chromanes) during prenylation. - Acidic conditions can promote intramolecular cyclization of the prenyl group with a neighboring hydroxyl group.[6]- Use non-protic Lewis acids like BF₃·OEt₂ to minimize cyclization.[6]- Employ protecting groups for adjacent hydroxyl functions before prenylation.- Consider a synthetic route where prenylation precedes the formation of the complete dihydrostilbene backbone.
CS-TS-005 Difficulties in purifying the final this compound product from reaction byproducts. - Similar polarity of this compound and its isomers or byproducts.- Presence of triphenylphosphine oxide from the Wittig reaction.- Utilize flash chromatography with a carefully selected solvent system.[10]- Consider preparative HPLC for high-purity isolation.[10]- To remove triphenylphosphine oxide, it can be precipitated from a nonpolar solvent or removed by conversion to a water-soluble phosphonium salt.
CS-TS-006 Hydrogenation of the stilbene double bond to form the dihydrostilbene core is slow or incomplete. - Catalyst poisoning.- Inefficient catalyst (e.g., Pd/C).- Insufficient hydrogen pressure.- Ensure starting materials are free of impurities that can poison the catalyst (e.g., sulfur compounds).- Try alternative catalysts such as Wilkinson's catalyst (RhCl(PPh₃)₃).- Increase hydrogen pressure and/or reaction temperature, monitoring for potential side reactions.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic strategies for the large-scale synthesis of this compound?

The synthesis of this compound, a prenylated dihydrostilbene, typically involves a multi-step process. The key steps are the formation of the stilbene backbone, followed by prenylation and subsequent reduction.

  • Stilbene Backbone Formation: The most common method is the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde.[2][3][4][5] An alternative is the Heck coupling or other palladium-catalyzed cross-coupling reactions.

  • Prenylation: The introduction of the prenyl group onto the phenolic ring is often achieved through a Friedel-Crafts alkylation using prenyl bromide or a prenyl alcohol in the presence of a Lewis acid.[6][7] However, for better regioselectivity, methods involving the in situ generation of ortho-quinone methides can be employed.[6]

  • Reduction: The double bond of the stilbene core is reduced to a single bond to yield the dihydrostilbene structure of this compound. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

2. What are the main challenges in scaling up the Wittig reaction for this compound synthesis?

Scaling up the Wittig reaction presents several challenges:

  • Reagent Stoichiometry and Addition: Precise control over the stoichiometry of the base, phosphonium salt, and aldehyde is crucial. The slow and controlled addition of reagents is necessary to manage the exothermic nature of the reaction and minimize side reactions.

  • Solvent Selection and Volume: The choice of an appropriate anhydrous solvent is critical for the reaction's success. On a large scale, solvent handling, recovery, and cost become significant factors.

  • Workup and Purification: The removal of the triphenylphosphine oxide byproduct can be challenging at a large scale. Often, crystallization or column chromatography is required, which can be resource-intensive.

  • Stereoselectivity: Controlling the E/Z stereoselectivity of the resulting alkene can be difficult, often requiring specific reaction conditions or the use of stabilized ylides.[5]

3. How can I improve the regioselectivity of the prenylation step?

Improving the regioselectivity of prenylation is a critical challenge. Here are some strategies:

  • Use of Protecting Groups: Protecting hydroxyl groups that are not intended for prenylation can direct the reaction to the desired position.

  • Milder Reaction Conditions: Using milder Lewis acids or enzymatic methods can enhance selectivity.[7][8][9]

  • Ortho-Quinone Methide Strategy: This method can provide high regioselectivity for ortho-prenylation of phenols.[6]

  • Optimization of Reaction Parameters: Systematically optimizing the solvent, temperature, and reaction time can help favor the formation of the desired isomer.

4. What analytical techniques are recommended for monitoring the synthesis of this compound?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity of intermediates, and the final product. HPLC coupled with a UV detector is suitable for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of intermediates and the final this compound product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Experimental Protocols

Protocol 1: Synthesis of the Stilbene Backbone via Wittig Reaction (Representative Example)

This protocol describes a general procedure for the formation of a stilbene backbone, which is a precursor to this compound.

Materials:

  • Substituted benzyltriphenylphosphonium bromide

  • Substituted benzaldehyde

  • Sodium hydride (NaH) or n-butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the base (e.g., NaH, 1.1 equivalents) in portions. If using n-BuLi, add it dropwise via syringe.

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is often observed).

  • Cool the reaction mixture back to 0 °C and add a solution of the benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Let the reaction stir at room temperature overnight. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the stilbene derivative.

Protocol 2: Prenylation of a Phenolic Compound (Representative Example)

This protocol provides a general method for the prenylation of a phenolic substrate.

Materials:

  • Phenolic substrate (e.g., a dihydrostilbene derivative)

  • Prenyl bromide or 2-methyl-3-buten-2-ol

  • Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the phenolic substrate (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the Lewis acid (e.g., BF₃·OEt₂, 0.1-1.0 equivalents) dropwise.

  • Add the prenylating agent (1.0-1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours, monitoring by TLC or HPLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the prenylated product.

Data Presentation

Reaction Step Parameter Typical Range/Value Notes
Wittig Reaction Yield40-80%Highly dependent on substrates and reaction conditions.
Reaction Time12-24 hours
Temperature0 °C to refluxYlide stability is a key factor.
Prenylation Yield30-70%Regioselectivity can be a major issue.
Reaction Time2-24 hours
Temperature0 °C to room temperatureHigher temperatures may lead to byproducts.
Hydrogenation Yield>95%Generally a high-yielding reaction.
Reaction Time2-12 hours
H₂ Pressure1-5 atm

Visualizations

Proposed Synthetic Workflow for this compound

canniprene_synthesis cluster_0 Stilbene Backbone Formation cluster_1 Modification and Final Steps start Substituted Benzyl Halide + PPh₃ phosphonium Phosphonium Salt start->phosphonium ylide Ylide Formation (Base) phosphonium->ylide wittig Wittig Reaction ylide->wittig aldehyde Substituted Benzaldehyde aldehyde->wittig stilbene Stilbene Intermediate wittig->stilbene prenylation Prenylation stilbene->prenylation prenylated_stilbene Prenylated Stilbene prenylation->prenylated_stilbene hydrogenation Hydrogenation (H₂, Pd/C) prenylated_stilbene->hydrogenation This compound This compound hydrogenation->this compound

Caption: A proposed synthetic workflow for the large-scale synthesis of this compound.

Biosynthetic Pathway of this compound Precursors

biosynthetic_pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->p_coumaroyl_coa 4CL resveratrol Resveratrol (Stilbene Core) p_coumaroyl_coa->resveratrol STS malonyl_coa 3x Malonyl-CoA malonyl_coa->resveratrol dihydroresveratrol Dihydroresveratrol resveratrol->dihydroresveratrol Reduction prenyltransferase Prenyltransferase dihydroresveratrol->prenyltransferase prenyl_pp Prenyl Pyrophosphate prenyl_pp->prenyltransferase This compound This compound prenyltransferase->this compound

Caption: Simplified biosynthetic pathway leading to this compound precursors in plants.[11]

References

Addressing batch-to-batch variability in Canniprene bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing batch-to-batch variability in the bioactivity of Canniprene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary bioactivity?

A1: this compound is a prenylated bibenzyl, a type of natural product found in Cannabis sativa.[1][2] Its primary bioactivity is anti-inflammatory.[1][2] Specifically, it has been shown to potently inhibit the 5-lipoxygenase (5-LO) pathway, which is involved in the production of inflammatory eicosanoids.[1][3][4] It also affects the cyclooxygenase/microsomal prostaglandin E2 synthase (COX/mPGES-1) pathway.[1][2][3] Additionally, some studies have investigated its anti-cancer properties, showing strong antiproliferative effects against various cancer cell lines.[2][5]

Q2: We are observing significant differences in experimental outcomes between different batches of this compound. Why is this happening?

A2: Batch-to-batch variability is a common challenge when working with natural products like this compound.[6][7][8] This variability can stem from numerous factors related to the raw botanical material, including the specific strain of Cannabis sativa, cultivation conditions (e.g., climate, fertilization), and harvest time.[6][7] The methods used for extraction and purification can also significantly impact the chemical composition of the final product.[7][9] These variations can lead to differences in the concentration of this compound, as well as the presence and concentration of other potentially bioactive compounds.

Q3: How is the quality and consistency of this compound batches ensured?

A3: To ensure quality and consistency, botanical extracts undergo a process called standardization.[10] This involves the use of modern analytical techniques to identify and quantify specific chemical markers or active constituents.[9][10] For this compound, common analytical methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).[9][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation and quantification.[2][12] A Certificate of Analysis (CoA) should accompany each batch, detailing the identity, purity, and concentration of the target compound.

Q4: What level of variability in bioactivity is considered acceptable between batches?

A4: The acceptable level of variability depends on the specific assay and its intended application. For early-stage research, a wider range might be tolerable, while for later-stage drug development, very strict limits are necessary. As a general guideline, a variation of ±20% in IC50 or EC50 values might be a starting point for evaluation, but this should be defined based on the specific experimental system's robustness and reproducibility. Consistent and well-characterized batches are crucial for obtaining reproducible results.[8]

Troubleshooting Guide

Q1: My new batch of this compound is showing significantly lower anti-inflammatory activity in our 5-LOX inhibition assay compared to the previous batch. What steps should I take?

A1: This is a common issue that can be systematically addressed. Follow this workflow:

  • Verify Assay Consistency: Before assessing the new batch, ensure there have been no changes in your experimental setup. Confirm the consistency of cell lines (passage number), reagents, media, and instrument settings. Run a positive control with a known 5-LOX inhibitor to validate the assay's performance.

  • Compare Certificates of Analysis (CoA): Request and compare the CoAs for both the old and new batches. Pay close attention to the reported purity and concentration of this compound.

  • Perform a Side-by-Side Comparison: Prepare dose-response curves for both batches in the same experiment. This will provide a direct comparison of their relative potency (e.g., IC50 values).

  • Analytical Characterization: If the discrepancy persists and the CoAs are not detailed enough, consider in-house analytical characterization. A simple HPLC analysis can confirm the concentration and purity of this compound in your samples.

Q2: I'm observing unexpected cytotoxicity in my cell-based assays with a new batch of this compound, which was not seen with the previous one. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors:

  • Presence of Impurities: The new batch may contain impurities from the extraction or purification process that are toxic to your cells. The complex nature of botanical extracts means that even minor variations in processing can alter the final composition.[7]

  • Higher Concentration of Other Bioactive Compounds: The new batch might have a different profile of other, non-target compounds from the Cannabis extract, some of which could have cytotoxic effects.

  • Incorrect Quantification: The stated concentration on the CoA might be inaccurate. We recommend performing an independent quantification.

To mitigate this, perform a cytotoxicity assay (e.g., MTT or LDH release) on the new batch before proceeding with your primary bioactivity experiments. This will help you determine a non-toxic concentration range for your specific cell line.

Q3: The physical appearance (color, solubility) of our this compound powder is different from the last batch. Should I be concerned?

A3: Yes, a change in physical properties is a red flag. Differences in color, odor, or solubility are often indicative of changes in the chemical composition of the extract.[13] For instance, variations in the extraction solvent or drying process can lead to such differences.[13][14] While these changes may not always affect the bioactivity of the primary compound, they warrant further investigation. We recommend running a simple analytical check (like HPLC) and a bioactivity assay to ensure the new batch meets your experimental requirements before using it in large-scale or critical experiments.

Data Presentation

Table 1: Example of Batch-to-Batch Variability in this compound

The following table provides a hypothetical example of data you might see when comparing different batches of this compound. This illustrates the importance of verifying each new batch.

FeatureBatch ABatch BBatch C
Supplier Lot # 2024-A-0012024-B-0122025-C-005
Purity (HPLC, %) 98.5%95.2%99.1%
Color Off-whiteLight yellowOff-white
5-LOX Inhibition IC50 (µM) 0.420.950.39
mPGES-1 Inhibition IC50 (µM) 10.215.89.9
Cytotoxicity (TC50 in A549 cells, µM) > 5035.5> 50

Note: These are example values for illustrative purposes. Actual values will vary.

Mandatory Visualizations

G cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 Leukotrienes Leukotrienes 5-LOX->Leukotrienes Prostaglandins Prostaglandins COX-1/2->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation This compound This compound This compound->5-LOX This compound->COX-1/2 (mPGES-1)

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

G start New Batch of This compound Received coa Review Certificate of Analysis (CoA) start->coa physical Inspect Physical Properties coa->physical analytical Perform In-House Analytical QC (e.g., HPLC) physical->analytical bioassay Run Pilot Bioassay vs. Previous Batch analytical->bioassay decision Results Consistent? bioassay->decision proceed Proceed with Experiments decision->proceed Yes contact Contact Supplier & Troubleshoot Assay decision->contact No

Caption: Experimental workflow for qualifying a new batch of this compound.

G q1 Inconsistent Bioactivity Observed? q2 Is the Assay Control Working Correctly? q1->q2 Yes a4 No Issue Detected q1->a4 No q3 Do CoAs from Batches Show >5% Purity Difference? q2->q3 Yes a1 Check Assay Protocol, Reagents, and Cell Health q2->a1 No q4 Did Side-by-Side Test Confirm Potency Shift? q3->q4 No a2 Root Cause is Likely Batch Variability q3->a2 Yes q4->a2 Yes a3 Quantify New Batch. Normalize Concentration. q4->a3 No

Caption: Decision tree for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for this compound Quantification

This protocol provides a general method for the quantification of this compound. Instrument parameters and mobile phase composition may require optimization.

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound batch sample in methanol to a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm).

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample in triplicate. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic potential of a this compound batch.

  • Cell Seeding: Seed cells (e.g., A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the TC50 (Toxic Concentration 50%) value, if applicable.

Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

This protocol measures the direct inhibitory effect of this compound on 5-LOX activity.

  • Reagents: Human recombinant 5-LOX enzyme, arachidonic acid (substrate), and a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer.

    • Add various concentrations of this compound (or vehicle control).

    • Add the 5-LOX enzyme and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Detection: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes (products of the 5-LOX reaction), over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the this compound concentration to calculate the IC50 value.

References

Technical Support Center: Enhancing Canniprene Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Canniprene is a less-studied dihydrostilbene from Cannabis sativa.[1] Consequently, direct experimental data on its bioavailability and enhancement strategies are limited. This guide is based on established principles for improving the bioavailability of other lipophilic, poorly water-soluble compounds, particularly other cannabis-derived molecules like cannabinoids and related stilbenes.[2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A: this compound is a prenylated dihydrostilbene found in the cannabis plant.[1] Like many natural polyphenolic compounds, it is highly lipophilic (fat-loving) and poorly soluble in water.[7] This poor aqueous solubility is a major barrier to its absorption in the gastrointestinal (GI) tract after oral administration, leading to low and variable bioavailability.[4][5] Furthermore, it is likely susceptible to extensive first-pass metabolism in the liver, where enzymes can break down the compound before it reaches systemic circulation, further reducing the amount of active substance available to the body.[8][9][10][11]

Q2: What are the primary strategies to enhance the oral bioavailability of a lipophilic compound like this compound?

A: The main strategies focus on two areas: improving solubility/dissolution in the GI tract and bypassing or reducing first-pass metabolism. Key approaches include:

  • Lipid-Based Formulations: Incorporating this compound into oils, surfactants, and emulsifiers to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[3][4][12][13][14] These systems can keep the drug solubilized in the gut and may promote lymphatic transport, which bypasses the liver.[4]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range (e.g., nanoemulsions, nanostructured lipid carriers) dramatically increases the surface area for dissolution, leading to faster and more complete absorption.[5][15]

  • Cyclodextrin Inclusion Complexes: Encapsulating individual this compound molecules within the hydrophobic core of cyclodextrin (cyclic oligosaccharide) molecules. This complex is water-soluble and can significantly enhance the solubility and dissolution of the guest molecule.[2][3][16][17][18]

Q3: How do lipid-based formulations improve absorption?

A: Lipid-based formulations improve absorption through several mechanisms:

  • Enhanced Solubilization: They present the lipophilic drug in a dissolved state, overcoming the dissolution rate-limiting step of absorption.[4][13]

  • Stimulation of Bile Secretion: Lipids in the gut stimulate the release of bile salts, which act as natural surfactants to form micelles that can solubilize the drug.

  • Inhibition of P-gp Efflux: Some lipid excipients can inhibit efflux transporters like P-glycoprotein in the intestinal wall, preventing the drug from being pumped back into the GI lumen.

  • Promotion of Lymphatic Transport: Formulations with long-chain triglycerides can be absorbed into the lymphatic system, which drains into the systemic circulation while bypassing the portal vein and the liver, thus avoiding first-pass metabolism.[4]

Q4: Which animal model is most appropriate for initial bioavailability studies?

A: Rats (specifically Sprague-Dawley or Wistar strains) are commonly used for initial pharmacokinetic (PK) and bioavailability studies due to their larger size (allowing for serial blood sampling), well-characterized physiology, and the extensive historical data available for comparison.[19][20][21] Mice are also used, but their small size can make serial blood sampling from a single animal challenging.[22][23]

Troubleshooting Guide
Problem / Observation Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Low or undetectable plasma concentration of this compound after oral administration. 1. Poor Solubility: this compound is not dissolving in the GI fluids. 2. Extensive First-Pass Metabolism: The compound is being rapidly metabolized by the liver.[8][9] 3. Analytical Issues: The LC-MS/MS method is not sensitive enough, or plasma samples were improperly handled.1. Reformulate: Move from a simple suspension to a solubilization-enhancing formulation like a nanoemulsion or a cyclodextrin complex. (See Protocols below). 2. Consider Lymphatic Transport: Use a lipid-based formulation rich in long-chain fatty acids to promote lymphatic uptake and bypass the liver.[4] 3. Validate Analytical Method: Ensure your LC-MS/MS method has a sufficiently low limit of quantification (LOQ). Check for analyte degradation during sample storage and processing.[24][25]
High variability in plasma concentrations between animals (high standard deviation). 1. Inconsistent Formulation: The administered formulation is not homogenous (e.g., drug particles settling in a suspension). 2. Physiological Differences: Variations in gastric emptying time, food intake, or metabolic enzyme activity among animals.[13] 3. Inaccurate Dosing: Inconsistent oral gavage technique.1. Improve Formulation Homogeneity: Use a stable nanoemulsion or a true solution (like a cyclodextrin complex) to ensure each animal receives an identical dose. For suspensions, ensure vigorous and consistent vortexing before drawing each dose. 2. Standardize Conditions: Fast animals overnight (approx. 12 hours) before dosing to normalize GI conditions.[26] Ensure consistent gavage technique for all animals.[27] 3. Increase 'n' Number: Use a sufficient number of animals per group (typically n=5 or 6) to account for biological variability.
Unexpectedly rapid clearance from plasma (short half-life). 1. Rapid Metabolism: The compound is being quickly metabolized and eliminated. 2. Formulation Does Not Provide Sustained Release: The formulation allows for rapid absorption but does not protect the drug or control its release.1. Investigate Metabolites: Adjust your analytical method to also quantify potential this compound metabolites in plasma to confirm metabolic pathways. 2. Explore Sustained-Release Formulations: Consider formulating this compound in systems designed for controlled release, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles.[5]
Visualizations & Workflows
Bioavailability Enhancement Strategy Workflow

This diagram outlines the decision-making process for selecting a formulation strategy to improve the bioavailability of a lipophilic compound like this compound.

G cluster_0 cluster_1 Primary Challenge Identification cluster_2 Formulation Strategies cluster_3 start Low this compound Bioavailability solubility Is poor aqueous solubility the main issue? start->solubility metabolism Is first-pass metabolism a major concern? solubility->metabolism No / Also consider... nano Nanoformulations (Nanoemulsions, NLCs) solubility->nano Yes cyclo Cyclodextrin Inclusion Complexes metabolism->cyclo No / Also consider... lipid Lipid-Based Systems (SEDDS, Long-Chain Lipids) metabolism->lipid Yes nano->metabolism end Improved Bioavailability nano->end cyclo->end lipid->end G compound Oral Administration of this compound Formulation gi_tract GI Tract (Dissolution & Absorption) compound->gi_tract portal_vein Hepatic Portal Vein (100% of absorbed drug) gi_tract->portal_vein lymph Lymphatic System (Bypasses Liver) gi_tract->lymph Lipid Formulations can promote this path liver Liver (Metabolism by CYP450 enzymes) 'First-Pass Effect' portal_vein->liver systemic Systemic Circulation (<100% of absorbed drug) liver->systemic Reduced Drug Concentration excretion Metabolites (Excreted) liver->excretion lymph->systemic

References

Navigating the Complexities of Canniprene and Isomer NMR Spectra: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Canniprene and its isomers, interpreting their complex Nuclear Magnetic Resonance (NMR) spectra can be a significant challenge. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the accurate structural elucidation of these bibenzyl cannabinoids.

Quick Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Broad or Unresolved Aromatic Signals - Conformational isomerism due to the flexible bibenzyl backbone.- Overlapping signals from multiple aromatic protons.- Perform variable temperature (VT) NMR studies to investigate conformational dynamics.- Utilize 2D NMR techniques like COSY and TOCSY to trace proton-proton correlations and HSQC/HMBC for proton-carbon connectivities.[1][2]
Ambiguous Stereochemistry - Difficulty in assigning relative or absolute configuration from 1D NMR alone.- Employ Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY) to determine spatial proximities.- Compare experimental data with computational NMR predictions for different stereoisomers.
Low Signal-to-Noise Ratio - Insufficient sample concentration.- Suboptimal NMR probe tuning.- Increase sample concentration if possible.- Ensure the NMR probe is properly tuned and matched for the solvent and sample.
Overlapping Alkyl Chain Signals - Similar chemical environments of methylene groups in the pentyl side chain.- Use higher field strength NMR spectrometers for better signal dispersion.- Employ 2D J-resolved spectroscopy to separate chemical shifts and coupling constants in different dimensions.
Difficulty in Assigning Quaternary Carbons - Quaternary carbons do not show signals in DEPT-135 and have no direct proton attachments for HSQC.- Rely on Heteronuclear Multiple Bond Correlation (HMBC) experiments to identify long-range correlations from protons to quaternary carbons.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical NMR experiments for distinguishing between this compound and its isomers like Cannabicitran, Cannabichromene, and Cannabicyclol?

A1: A combination of 1D and 2D NMR experiments is essential.

  • ¹H NMR: Provides initial information on the proton environments.

  • ¹³C NMR & DEPT-135: Helps in identifying the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • COSY: Establishes proton-proton couplings within the same spin system, crucial for identifying fragments of the molecule.

  • HSQC: Correlates directly bonded protons and carbons, providing a detailed map of the carbon skeleton.[4]

  • HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments and identifying quaternary carbons.[3][4]

  • NOESY/ROESY: Determines the spatial arrangement of atoms, which is key for differentiating stereoisomers.

Q2: How can I resolve the issue of signal overlap in the aromatic region of the ¹H NMR spectrum?

A2: Signal overlap in the aromatic region is a common challenge.

  • Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion.

  • 2D NMR: As mentioned above, 2D techniques like COSY, HSQC, and HMBC can help to resolve individual signals by spreading them into a second dimension.[1][2][4]

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can induce differential shifts in proton resonances, potentially resolving overlaps.

Q3: What are the characteristic NMR signals that can help in the initial identification of a bibenzyl cannabinoid structure?

A3: Look for these key features:

  • Aromatic Protons: Signals in the range of δ 6.0-7.5 ppm.

  • Bibenzyl Bridge: Characteristic signals for the two methylene groups (-CH₂-CH₂-) connecting the aromatic rings.

  • Prenyl Group (for this compound): Signals corresponding to the vinyl proton and two methyl groups of the isoprenyl side chain.

  • Pentyl Side Chain: A triplet for the terminal methyl group and multiplets for the methylene groups.

Data Presentation: Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) for this compound and some of its common isomers. Data is presented for chloroform-d (CDCl₃) as the solvent unless otherwise specified.

Table 1: ¹H NMR Chemical Shifts (δ in ppm) of this compound and its Isomers

Position This compound (Predicted) Cannabicitran[5] Cannabichromene[3] Cannabicyclol Cannabielsoin
Aromatic-H ~6.1 - 6.86.24 (s), 6.10 (s)6.29 (d, 2.3), 6.14 (d, 2.3)~6.0 - 6.3~6.1 - 6.4
Vinyl-H ~5.2-5.46 (d, 9.9)--
CH₂ (Bridge) ~2.5 - 2.82.59 (m), 2.45 (m)2.19 (m), 1.83 (m)~1.5 - 2.5~1.8 - 2.7
CH (Terpene) -3.21 (m), 1.84 (m)1.68 (m)~1.2 - 1.8~3.9 (d)
CH₃ (Terpene) -1.38 (s), 1.29 (s), 1.20 (s)1.42 (s), 1.32 (s), 1.18 (s)~1.1 - 1.4~1.2 - 1.7
CH₃ (Prenyl) ~1.7 (s), ~1.8 (s)----
CH₃ (Pentyl) ~0.9 (t)0.89 (t, 7.0)0.88 (t, 6.9)~0.9 (t)~0.9 (t)

Table 2: ¹³C NMR Chemical Shifts (δ in ppm) of this compound and its Isomers

Position This compound (Predicted) Cannabicitran[5] Cannabichromene[3] Cannabicyclol Cannabielsoin
Aromatic C ~105 - 158154.1, 153.9, 142.9, 140.9, 110.1, 107.4154.2, 153.8, 140.7, 122.9, 110.0, 107.9~108 - 155~108 - 156
Quaternary C (Terpene) -79.1, 75.977.4~75 - 80~72 - 78
CH (Terpene) -45.9, 31.046.1~30 - 45~40 - 50
CH₂ (Terpene) -41.5, 30.5, 22.931.2, 22.8~20 - 40~23 - 42
CH₃ (Terpene) -28.9, 26.2, 20.928.2, 25.8, 21.3~20 - 30~20 - 30
CH₂ (Bridge) ~30 - 4038.0, 36.137.8, 30.5~30 - 40~30 - 40
Prenyl C ~22, 26, 122, 132----
Pentyl C ~14, 22, 31, 32, 3635.8, 31.5, 30.8, 22.5, 14.035.7, 31.5, 30.7, 22.5, 14.0~14 - 36~14 - 36

Note: Data for this compound is predicted based on its structure and data from related bibenzyl compounds. Specific experimental data was not available in a comprehensive tabulated format in the searched literature. Data for Cannabicyclol and Cannabielsoin are approximate ranges based on their structural class and available spectral information.

Experimental Protocols

Standard 1D NMR Data Acquisition (¹H, ¹³C, DEPT)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

    • Set the spectral width to ~220 ppm.

  • DEPT-135:

    • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Acquire a 2D dataset with sufficient resolution in both dimensions (e.g., 2048 x 256 data points).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[4]

    • Set the ¹J(C,H) coupling constant to an average value for one-bond correlations (e.g., 145 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).[3][4]

    • Optimize the long-range coupling delay for an average nJ(C,H) of 8-10 Hz. This will highlight 2-3 bond correlations.

Visualizing Experimental Workflows

Workflow for NMR-Based Structure Elucidation

structure_elucidation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Building 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY 13C_NMR ¹³C NMR (Carbon Count) HSQC HSQC (¹H-¹³C One-Bond Correlations) 13C_NMR->HSQC DEPT DEPT-135 (Carbon Type) DEPT->HSQC Fragment_Assembly Assemble Molecular Fragments COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Establish Connectivity (HMBC) HMBC->Connectivity NOESY NOESY/ROESY (Spatial Proximity) Stereochemistry Determine Stereochemistry (NOESY) NOESY->Stereochemistry Fragment_Assembly->Connectivity Connectivity->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Caption: Workflow for structure elucidation using 1D and 2D NMR.

Troubleshooting Logic for Overlapping Signals

troubleshooting_overlap Start Overlapping Signals in ¹H NMR Change_Solvent Change Solvent? Start->Change_Solvent Higher_Field Use Higher Field Spectrometer? Change_Solvent->Higher_Field No Resolved Signals Resolved Change_Solvent->Resolved Yes Use_2D_NMR Perform 2D NMR (COSY, HSQC)? Higher_Field->Use_2D_NMR No Higher_Field->Resolved Yes Use_2D_NMR->Resolved Yes Not_Resolved Still Overlapping Use_2D_NMR->Not_Resolved No

Caption: Decision tree for resolving overlapping NMR signals.

References

Technical Support Center: Managing Canniprene's Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential cytotoxicity of Canniprene in non-cancerous cell lines during in vitro experiments.

FAQS: Understanding this compound's Cytotoxicity

Q1: What is this compound and what is its known mechanism of action?

This compound is a prenylated bibenzyl compound found in Cannabis sativa. Its primary known mechanisms of action are the potent inhibition of the 5-lipoxygenase (5-LO) and cyclooxygenase (COX) inflammatory pathways. These pathways are crucial for the production of pro-inflammatory eicosanoids like leukotrienes and prostaglandins.

Q2: Does this compound exhibit cytotoxicity towards non-cancerous cell lines?

While extensive research has focused on the cytotoxic effects of this compound on various cancer cell lines, data on its impact on non-cancerous cells is limited. As a phenolic compound, this compound has the potential to exert cytotoxic effects, particularly at higher concentrations. The degree of cytotoxicity can be cell-type dependent. Therefore, it is crucial to experimentally determine the cytotoxic profile of this compound in your specific non-cancerous cell line of interest.

Q3: What are the potential off-target effects of this compound in cell culture?

Off-target effects can arise from a drug interacting with unintended molecular targets. For this compound, this could involve interactions with proteins other than 5-LO and COX, potentially leading to unexpected cellular responses. It is also important to consider that this compound, like other phenolic compounds, can be unstable in culture media and may auto-oxidize, generating reactive oxygen species (ROS) that can contribute to cytotoxicity.

Q4: How can I determine the cytotoxic concentration of this compound for my specific cell line?

The most common method is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). This involves treating your cells with a range of this compound concentrations and measuring cell viability after a defined incubation period using assays such as MTT, MTS, or SRB.

Troubleshooting Guide: Managing Unexpected Cytotoxicity

This guide provides solutions to common problems encountered when working with this compound in non-cancerous cell lines.

Problem Possible Cause Recommended Solution
High cell death observed even at low this compound concentrations. High sensitivity of the cell line: Some non-cancerous cell lines, particularly primary cells, can be more sensitive to chemical treatments.Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to accurately determine the IC50. Consider using a less sensitive, immortalized cell line for initial screening if appropriate.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.Always include a vehicle control (cells treated with the same concentration of solvent used for the highest this compound dose) to assess solvent toxicity. Aim to keep the final solvent concentration below 0.5% (v/v).
Compound instability: this compound may be degrading in the culture medium, leading to the formation of toxic byproducts.Prepare fresh this compound solutions for each experiment. Minimize the exposure of the stock solution to light and air. Consider using sealed plates to reduce oxidation.
Inconsistent results between experiments. Variability in cell health and density: Differences in cell confluence, passage number, or overall health can affect their response to treatment.Standardize your cell culture conditions. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Use cells within a defined passage number range.
Serum concentration in media: Components in fetal bovine serum (FBS) can bind to the compound, altering its effective concentration and bioavailability.[1][2]Maintain a consistent serum concentration across all experiments. If troubleshooting, you can test a lower serum concentration, but be aware this can also affect cell health and proliferation.[3]
Discrepancy between expected and observed effects based on literature. Different experimental conditions: Assay type, incubation time, and cell line used can all lead to different results.Carefully review the methodologies of published studies and align your experimental parameters as closely as possible. It is important to empirically determine the optimal conditions for your specific system.
Purity of this compound: Impurities in the compound stock can contribute to cytotoxicity.Ensure you are using a high-purity grade of this compound. If possible, verify the purity of your stock.

Quantitative Data Summary

Direct comparative data for this compound's cytotoxicity in a wide range of non-cancerous versus cancerous cell lines is not extensively available in the current literature. However, the following table provides a summary of known IC50 values for this compound and its isomer, this compound B, against various human cancer cell lines to serve as a reference. Researchers should generate their own data for non-cancerous cell lines.

Compound Cell Line Cell Type IC50 (µM) Assay Reference
This compound BPancreatic CancerPancreatic2.5 - 33.52SRB[4][5][6]
This compoundColorectal CancerColorectal~7.2Not specified[7]

Note: The cytotoxicity of this compound has been reported to be potent against MCF-7 (breast), A549 (lung), HepG2 (liver), and HT-29 (colorectal) cancer cells, with inhibitory rates exceeding 80-90% at tested concentrations, though specific IC50 values were not provided in the cited source.[8][9]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a non-cancerous cell line by 50%.

  • Cell Seeding:

    • Culture the desired non-cancerous cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell suspension to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Also prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a negative control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, vehicle control, or negative control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture Non-Cancerous Cells seed_plate 2. Seed 96-well Plate cell_culture->seed_plate prepare_this compound 3. Prepare this compound Dilutions seed_plate->prepare_this compound treat_cells 4. Treat Cells with this compound prepare_this compound->treat_cells incubate 5. Incubate (24-72h) treat_cells->incubate mtt_assay 6. Perform MTT Assay incubate->mtt_assay read_plate 7. Measure Absorbance mtt_assay->read_plate calc_viability 8. Calculate % Viability read_plate->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 10. Determine IC50 plot_curve->det_ic50

Caption: Workflow for Determining this compound's IC50.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular membrane Cell Membrane arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox five_lo 5-LO arachidonic_acid->five_lo This compound This compound This compound->cox This compound->five_lo prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes five_lo->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: this compound's Inhibition of Inflammatory Pathways.

troubleshooting_logic start High Cytotoxicity Observed check_solvent Is Solvent Control OK? start->check_solvent check_dose Was a Dose-Response Performed? check_solvent->check_dose Yes solvent_issue Solvent Toxicity. Reduce Concentration. check_solvent->solvent_issue No check_conditions Are Culture Conditions Standardized? check_dose->check_conditions Yes dose_issue Determine IC50. Adjust Concentration. check_dose->dose_issue No conditions_issue Standardize Seeding Density, Passage Number, and Serum. check_conditions->conditions_issue No further_investigation Investigate Compound Stability and Cell Line Sensitivity. check_conditions->further_investigation Yes

Caption: Troubleshooting Logic for High Cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Potency of Canniprene and Cannflavin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two non-cannabinoid compounds found in Cannabis sativa, the bibenzyl Canniprene and the flavonoid Cannflavin A. The following sections detail their mechanisms of action, comparative potency through experimental data, and the methodologies used in these assessments.

Quantitative Comparison of Anti-inflammatory Potency

The anti-inflammatory effects of this compound and Cannflavin A have been quantified by determining their half-maximal inhibitory concentrations (IC₅₀) against key enzymes in the inflammatory cascade. A lower IC₅₀ value indicates greater potency.

CompoundTarget EnzymeIC₅₀ Value (μM)Reference
This compound 5-Lipoxygenase (5-LO)0.4[1][2][3][4][5]
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1)10[1][2][3][4][5]
Cyclooxygenase-2 (COX-2)0.21 (in silico)[6]
Cyclooxygenase-1 (COX-1)14.53 (in silico)[6]
Cannflavin A 5-Lipoxygenase (5-LO)0.9 (cell-free), 1.6-2.4 (cell-based)[7]
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1)1.8[8][9]
Prostaglandin E₂ (PGE₂) Release0.7[9]
Kynurenine-3-monooxygenase (KMO)29.4[8][10]

Mechanisms of Anti-inflammatory Action

Both this compound and Cannflavin A exert their anti-inflammatory effects by inhibiting enzymes involved in the arachidonic acid cascade, a key pathway in the inflammatory response.

This compound is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme responsible for the production of pro-inflammatory leukotrienes.[1][2][3][6] It also inhibits microsomal prostaglandin E₂ synthase-1 (mPGES-1), which is involved in the production of prostaglandin E₂ (PGE₂), a key mediator of inflammation and pain.[1][2][3][6] In silico modeling further suggests that this compound has a higher selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is a desirable characteristic for anti-inflammatory drugs as it may lead to fewer gastrointestinal side effects.[6]

Cannflavin A acts as a dual inhibitor of both 5-LO and mPGES-1, effectively reducing the synthesis of both leukotrienes and PGE₂.[8][11] Notably, Cannflavin A has been reported to be approximately 30 times more potent than aspirin in inhibiting the production of PGE₂ in human rheumatoid synovial cells.[7][12][13] Beyond the arachidonic acid pathway, Cannflavin A also targets Toll-like receptor 4 (TLR4) signaling, which can reduce the production of inflammatory cytokines and chemokines such as CXCL10, IL-1β, and TNFα.[11] It also exhibits neuroprotective effects by inhibiting kynurenine-3-monooxygenase (KMO).[8][10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating the anti-inflammatory properties of these compounds.

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO PGH2 Prostaglandin H₂ (PGH₂) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) (Inflammation, Pain) mPGES1->PGE2 Leukotrienes Leukotrienes (Inflammation) Five_LO->Leukotrienes This compound This compound This compound->mPGES1 Inhibits (IC₅₀=10µM) This compound->Five_LO Inhibits (IC₅₀=0.4µM) Cannflavin_A Cannflavin A Cannflavin_A->mPGES1 Inhibits (IC₅₀=1.8µM) Cannflavin_A->Five_LO Inhibits (IC₅₀=0.9µM)

Arachidonic Acid Inflammatory Pathway

Experimental_Workflow start Start: Compound Isolation/ Synthesis cell_free Cell-Free Enzymatic Assays (5-LO, mPGES-1, COX) start->cell_free cell_based Cell-Based Assays (e.g., LPS-stimulated macrophages) start->cell_based determine_ic50 Determine IC₅₀ Values cell_free->determine_ic50 measure_mediators Measure Inflammatory Mediators (PGE₂, Leukotrienes, Cytokines) cell_based->measure_mediators measure_mediators->determine_ic50 compare Compare Potency and Selectivity determine_ic50->compare end Conclusion compare->end

General Experimental Workflow

Potency_Comparison Potency Anti-inflammatory Potency This compound This compound Potency->this compound Cannflavin_A Cannflavin A Potency->Cannflavin_A Five_LO_Potency Higher 5-LO Inhibition This compound->Five_LO_Potency IC₅₀ = 0.4µM mPGES1_Potency Higher mPGES-1 Inhibition This compound->mPGES1_Potency IC₅₀ = 10µM Cannflavin_A->Five_LO_Potency IC₅₀ = 0.9µM Cannflavin_A->mPGES1_Potency IC₅₀ = 1.8µM

Comparative Potency Overview

Experimental Protocols

The following are generalized protocols for the key assays used to determine the anti-inflammatory potency of this compound and Cannflavin A. Specific details may vary between laboratories.

5-Lipoxygenase (5-LO) Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of a compound on 5-LO enzyme activity.

Materials:

  • Purified 5-lipoxygenase enzyme (e.g., from potato tubers or recombinant human 5-LO).

  • Linoleic acid or arachidonic acid (substrate).

  • Test compounds (this compound or Cannflavin A) dissolved in a suitable solvent (e.g., DMSO).

  • Phosphate buffer (pH 7.4).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and the test compound at various concentrations.

  • Add the purified 5-LO enzyme to the reaction mixture and incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

  • Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm for a set period.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibition Assay (Cell-Free)

Objective: To measure the inhibition of mPGES-1 activity by a test compound.

Materials:

  • Microsomal fraction containing mPGES-1 (e.g., from IL-1β stimulated A549 cells or other suitable cell lines).

  • Prostaglandin H₂ (PGH₂) (substrate).

  • Test compounds.

  • Glutathione (GSH) as a cofactor.

  • Reaction buffer (e.g., phosphate buffer, pH 7.5).

  • PGE₂ ELISA kit or LC-MS/MS for quantification.

Procedure:

  • Pre-incubate the microsomal fraction containing mPGES-1 with the test compound at various concentrations in the reaction buffer containing GSH.

  • Initiate the reaction by adding the substrate, PGH₂.

  • Incubate for a specific time at a controlled temperature (e.g., 1 minute at 4°C).

  • Stop the reaction by adding a stop solution (e.g., a solution containing a reducing agent like SnCl₂).

  • Quantify the amount of PGE₂ produced using a competitive ELISA or by LC-MS/MS.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the 5-LO assay.

Prostaglandin E₂ (PGE₂) Release Assay (Cell-Based)

Objective: To assess the ability of a compound to inhibit the production and release of PGE₂ from cells stimulated with an inflammatory agent.

Materials:

  • A suitable cell line (e.g., RAW 264.7 macrophages, THP-1 monocytes, or primary cells).

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS) or another inflammatory stimulus.

  • Test compounds.

  • PGE₂ ELISA kit.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent like LPS to induce the expression of COX-2 and mPGES-1 and subsequent PGE₂ production.

  • Incubate for a longer period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of PGE₂ release and determine the IC₅₀ value.

Conclusion

Both this compound and Cannflavin A demonstrate significant anti-inflammatory potential through the inhibition of key enzymes in the arachidonic acid pathway. This compound appears to be a more potent inhibitor of 5-LO, while Cannflavin A shows strong dual inhibition of both 5-LO and mPGES-1, with particularly potent inhibition of PGE₂ production. The multi-target activity of Cannflavin A, including its effects on TLR4 signaling, suggests a broader anti-inflammatory profile. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Analysis of Canniprene and Synthetic COX-2 Inhibitors: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Canniprene, a naturally occurring compound from Cannabis sativa, and various synthetic cyclooxygenase-2 (COX-2) inhibitors. The information presented is intended for an audience with a professional background in pharmacology and drug development, summarizing available quantitative data, outlining experimental methodologies, and visualizing key pathways to facilitate an objective assessment.

Executive Summary

This compound, a prenylated dihydrostilbene, has demonstrated potential as an anti-inflammatory agent. Its mechanism of action involves the modulation of key enzymes in the inflammatory cascade, including cyclooxygenase (COX). While direct experimental data on its isolated COX-2 enzyme inhibition is limited, in silico modeling suggests a high affinity. Synthetic COX-2 inhibitors, a well-established class of drugs, offer potent and selective inhibition of COX-2. This guide presents a comparative overview of the available efficacy data for this compound and several prominent synthetic COX-2 inhibitors, alongside a discussion of their mechanisms and the experimental protocols used for their evaluation. A crucial point for consideration is that the primary inhibitory data for this compound on COX-2 is currently based on computational predictions, whereas the data for synthetic inhibitors are derived from extensive in vitro and in vivo studies.

Data Presentation: A Comparative Look at Inhibitory Efficacy

The following table summarizes the available quantitative data on the inhibitory efficacy of this compound and selected synthetic COX-2 inhibitors. It is important to note the different methodologies used to obtain these values, as this can significantly influence the results.

CompoundTargetIC50 Value (µM)Assay TypeSource
This compound COX-2 0.21 In Silico Modeling [1]
Cyclooxygenase/mPGES-1 Pathway10In Vitro (Cell-based)[2]
Celecoxib COX-20.04 - 0.89In Vitro (Enzyme/Cell-based)[3][4]
Etoricoxib COX-20.06 - 1.1In Vitro (Enzyme/Cell-based)[5][6]
Rofecoxib COX-20.018 - 0.53In Vitro (Enzyme/Cell-based)[7][8]
Valdecoxib COX-20.005 - 0.89In Vitro (Enzyme/Cell-based)[9][10]
Lumiracoxib COX-20.06 - 0.14In Vitro (Enzyme/Cell-based)[11][12]

Note: IC50 values for synthetic inhibitors can vary depending on the specific experimental conditions, such as the use of purified enzymes versus whole blood assays. The in silico value for this compound is a computational prediction and awaits experimental validation.

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

Both this compound and synthetic COX-2 inhibitors exert their anti-inflammatory effects by interfering with the cyclooxygenase pathway, which is responsible for the production of prostaglandins—key mediators of inflammation, pain, and fever.

Synthetic COX-2 inhibitors are designed to selectively bind to the active site of the COX-2 enzyme. This selectivity is a key feature, as it spares the COX-1 isoform, which is involved in protective functions such as maintaining the integrity of the gastric mucosa. By blocking COX-2, these drugs prevent the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.

This compound's mechanism of action is understood to be multi-targeted. It has been shown to inhibit 5-lipoxygenase (5-LO) and the microsomal prostaglandin E2 synthase-1 (mPGES-1) pathway.[2] The in silico modeling data suggests a direct and potent inhibitory effect on the COX-2 enzyme as well.[1] However, the experimental IC50 value of 10 µM for the broader cyclooxygenase/mPGES-1 pathway suggests that its effect on prostaglandin synthesis may be more complex than direct COX-2 inhibition alone.[2]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX-2 COX-2 Arachidonic_Acid->COX-2 PGH2 PGH2 COX-2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins PG Synthases Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inhibitors This compound & Synthetic COX-2 Inhibitors Inhibitors->COX-2

Caption: The COX-2 signaling pathway and the inhibitory action of this compound and synthetic inhibitors.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (COX-2 Enzyme, Arachidonic Acid, Buffer) Start->Prepare_Reagents Incubate_Inhibitor Incubate COX-2 with This compound or Synthetic Inhibitor Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Measure_Product Measure Prostaglandin Production (e.g., ELISA, Fluorometry) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Value Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized experimental workflow for determining the IC50 of a COX-2 inhibitor.

Experimental Protocols: Methodologies for Assessing COX-2 Inhibition

The determination of a compound's inhibitory effect on COX-2 can be achieved through various experimental assays. The choice of assay can influence the resulting IC50 values. Below are detailed methodologies for two common types of in vitro assays.

Purified Enzyme Inhibition Assay (Fluorometric Method)

This assay directly measures the activity of purified COX-2 enzyme in the presence of an inhibitor.

  • Objective: To determine the concentration of a test compound that inhibits 50% of the COX-2 enzyme activity (IC50).

  • Materials:

    • Purified recombinant human COX-2 enzyme

    • COX Assay Buffer (e.g., Tris-HCl)

    • Heme (cofactor)

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Test compound (this compound or synthetic inhibitor) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.

    • Add the purified COX-2 enzyme to the wells of the microplate.

    • Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Human Whole Blood Assay

This ex vivo assay measures the inhibition of COX-2 in a more physiologically relevant environment.

  • Objective: To determine the IC50 of a test compound for COX-2 in human whole blood.

  • Materials:

    • Freshly drawn human venous blood collected in heparinized tubes.

    • Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

    • Test compound (this compound or synthetic inhibitor) dissolved in a suitable solvent.

    • Incubator

    • Centrifuge

    • ELISA kit for Prostaglandin E2 (PGE2)

  • Procedure:

    • Aliquot whole blood into tubes.

    • Add varying concentrations of the test compound to the blood samples. Include a control with no inhibitor.

    • Add LPS to the blood samples to stimulate the production of PGE2 via the COX-2 pathway.

    • Incubate the samples for a specified period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis.

    • After incubation, centrifuge the samples to separate the plasma.

    • Measure the concentration of PGE2 in the plasma using a specific ELISA kit.

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound presents an interesting profile as a potential anti-inflammatory agent with a predicted high affinity for the COX-2 enzyme. However, for a definitive comparison of its efficacy against synthetic COX-2 inhibitors, direct experimental validation of its IC50 value against the isolated COX-2 enzyme is essential. The existing in vitro data for the broader cyclooxygenase/mPGES-1 pathway, while valuable, does not allow for a direct potency comparison with highly selective COX-2 inhibitors. Researchers and drug development professionals should consider the multi-target nature of this compound, which may offer a different therapeutic profile compared to the highly specific action of synthetic coxibs. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound as a COX-2 inhibitor.

References

The Untapped Synergy of Canniprene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the available experimental data on Canniprene and explores its potential synergistic effects with other cannabinoids. While direct experimental evidence of synergy is currently lacking in published literature, this document synthesizes the known mechanisms of this compound and other cannabinoids to propose potential areas for future investigation.

Executive Summary

This compound, a prenylated bibenzyl found in Cannabis sativa, has demonstrated significant anti-inflammatory properties through the inhibition of key enzymatic pathways.[1][2][3] Concurrently, the broader concept of the "entourage effect" posits that various cannabis compounds, including cannabinoids and terpenes, may work together to produce enhanced therapeutic outcomes.[4][5][6][7][8][9] This guide will objectively compare the known activities of this compound with major cannabinoids like THC and CBD and present a theoretical framework for their potential synergistic interactions, supported by available experimental data for the individual compounds.

Section 1: this compound - A Profile of an Anti-Inflammatory Bibenzyl

This compound exerts its anti-inflammatory effects primarily by targeting the arachidonic acid cascade.[1][10] Experimental data has elucidated its potent inhibitory activity on two key enzymes: 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][10]

Quantitative Data on this compound's Bioactivity

The following table summarizes the key quantitative data from in vitro studies on this compound's inhibitory activity.

CompoundTarget EnzymeIC50 Value (μM)Reference
This compound5-Lipoxygenase (5-LO)0.4[1][2][3]
This compoundMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)10[1][2][3]
Experimental Protocol: Inhibition of 5-LO and mPGES-1 by this compound

The inhibitory activity of this compound on 5-LO and mPGES-1 was determined using established in vitro enzyme assays. A summary of the typical methodology is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human 5-LO and mPGES-1.

Methodology:

  • Enzyme Source: Recombinant human 5-LO and mPGES-1 were used.

  • Assay Principle (5-LO): The assay measures the conversion of arachidonic acid to leukotriene B4. The reaction progress is monitored by spectrophotometry or HPLC.

  • Assay Principle (mPGES-1): The assay measures the conversion of prostaglandin H2 to prostaglandin E2. The product formation is typically quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Varying concentrations of this compound were pre-incubated with the respective enzyme.

    • The enzymatic reaction was initiated by the addition of the substrate (arachidonic acid for 5-LO, PGH2 for mPGES-1).

    • After a defined incubation period, the reaction was stopped, and the amount of product formed was quantified.

  • Data Analysis: The percentage of enzyme inhibition at each this compound concentration was calculated relative to a vehicle control. The IC50 value was determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Section 2: The Entourage Effect - A Framework for Synergy

The "entourage effect" is a theory suggesting that the various compounds in cannabis work together to produce a greater therapeutic effect than any single compound alone.[4][5][6][7][8][9] This synergy is thought to arise from the complex interactions between cannabinoids, terpenes, and other phytochemicals at multiple biological targets. While this effect has been primarily discussed in the context of cannabinoids and terpenes, the principle could extend to other bioactive molecules like this compound.

Section 3: Potential Synergistic Effects of this compound with Other Cannabinoids - A Theoretical Framework

Given the lack of direct experimental data, this section presents a hypothetical model for the synergistic interaction of this compound with THC and CBD based on their known individual mechanisms of action.

This compound and THC: A Potential for Enhanced Anti-Inflammatory and Analgesic Effects

Individual Mechanisms:

  • This compound: Inhibits 5-LO and mPGES-1, reducing the production of pro-inflammatory leukotrienes and prostaglandins.[1][2][3]

  • THC: Exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2. CB2 receptor activation, in particular, is known to modulate immune responses and reduce inflammation. THC also has well-documented analgesic properties.[11]

Hypothesized Synergy:

A combination of this compound and THC could lead to a multi-pronged anti-inflammatory and analgesic effect. By inhibiting separate inflammatory pathways (leukotriene and prostaglandin synthesis by this compound, and cannabinoid receptor modulation by THC), the combination may result in a greater reduction in inflammation and pain than either compound alone.

This compound and CBD: A Potential for Broad-Spectrum Anti-Inflammatory Action

Individual Mechanisms:

  • This compound: As established, inhibits 5-LO and mPGES-1.[1][2][3]

  • CBD: Exhibits a wide range of anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, modulation of adenosine signaling, and interaction with various receptor systems.

Hypothesized Synergy:

The combination of this compound and CBD could provide a comprehensive blockade of the arachidonic acid cascade, with this compound targeting the 5-LO and mPGES-1 pathways and CBD potentially inhibiting COX enzymes. This dual action could lead to a more potent and broader anti-inflammatory response.

Section 4: Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the individual and hypothetical synergistic pathways of this compound with other cannabinoids.

cluster_this compound This compound's Mechanism of Action This compound This compound LOX 5-Lipoxygenase (5-LO) This compound->LOX Inhibits mPGES1 mPGES-1 This compound->mPGES1 Inhibits Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Produces Prostaglandins Pro-inflammatory Prostaglandins mPGES1->Prostaglandins Produces

Caption: this compound's inhibitory action on the 5-LO and mPGES-1 pathways.

cluster_synergy Hypothetical Synergy: this compound, THC, and CBD cluster_canniprene_path This compound cluster_thc_path THC cluster_cbd_path CBD This compound This compound LOX 5-LO This compound->LOX Inhibits mPGES1 mPGES-1 This compound->mPGES1 Inhibits Inflammation Inflammation LOX->Inflammation mPGES1->Inflammation THC THC CB2 CB2 Receptor THC->CB2 Activates CB2->Inflammation Modulates CBD CBD COX COX Enzymes CBD->COX Inhibits COX->Inflammation Pain Pain Inflammation->Pain

Caption: Proposed synergistic anti-inflammatory pathways of this compound, THC, and CBD.

Section 5: Conclusion and Future Directions

While the direct synergistic effects of this compound with other cannabinoids remain to be experimentally validated, the theoretical framework presented in this guide suggests promising avenues for future research. The distinct anti-inflammatory mechanism of this compound, centered on the inhibition of 5-LO and mPGES-1, complements the modes of action of major cannabinoids like THC and CBD.

Future in vitro and in vivo studies should be designed to:

  • Co-administer this compound with THC and/or CBD to assess anti-inflammatory and analgesic endpoints.

  • Employ isobolographic analysis to determine whether the interactions are synergistic, additive, or antagonistic.

  • Investigate the impact of these combinations on a wider range of inflammatory and pain models.

The exploration of these potential synergies could unlock novel therapeutic strategies for a variety of inflammatory and pain-related conditions, further highlighting the potential of the complex chemical repertoire of Cannabis sativa.

References

A Comparative Analysis of the Anti-Inflammatory Mechanisms of Canniprene and Cannabidiol (CBD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, head-to-head comparison of the anti-inflammatory mechanisms of two cannabis-derived compounds: Canniprene and Cannabidiol (CBD). While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their respective modes of action, potencies, and therapeutic potential.

Executive Summary

Both this compound, a bibenzyl compound, and the more extensively studied cannabinoid, CBD, demonstrate significant anti-inflammatory properties. However, their primary mechanisms of action appear to differ. This compound's effects are largely attributed to the potent inhibition of the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways, which are critical in the production of pro-inflammatory eicosanoids. In contrast, CBD exerts its anti-inflammatory effects through a broader range of molecular targets, including the modulation of cytokine production, activation of pro-resolving pathways, and interaction with various receptor systems.

Quantitative Data Comparison

The following tables summarize the key quantitative data on the anti-inflammatory effects of this compound and CBD, based on available in vitro studies.

CompoundTargetAssayIC50 ValueReference
This compound 5-Lipoxygenase (5-LOX)Eicosanoid Production Inhibition0.4 µM[1][2]
Microsomal Prostaglandin E2 Synthase (mPGES-1)Prostaglandin Generation Inhibition10 µM[1][2]
Cyclooxygenase-2 (COX-2)In silico modeling0.21 µM (Inhibition Constant)[3]
Cannabidiol (CBD) Cyclooxygenase-2 (COX-2)COX-2 Activity Inhibition~2 µM[4][5]

Table 1: Comparison of Inhibitory Concentrations (IC50) against Key Inflammatory Enzymes.

CompoundCytokineCell ModelEffectReference
Cannabidiol (CBD) IL-1β, IL-6, IFN-βLPS-activated BV-2 microglial cellsDecreased production and release[6][7]
TNF-α, IL-1βSystemically inflamed mouse modelReduction in pro-inflammatory cytokines[8]
IL-10Systemically inflamed mouse modelIncrease in anti-inflammatory cytokine[8]
TNFα, IL-6Patients with COVID-19 InfectionStatistically significant reductions[9]

Table 2: Effects of Cannabidiol (CBD) on Cytokine Production.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known anti-inflammatory signaling pathways for this compound and CBD.

Canniprene_Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX mPGES-1 mPGES-1 Arachidonic Acid->mPGES-1 Pro-inflammatory Leukotrienes Pro-inflammatory Leukotrienes 5-LOX->Pro-inflammatory Leukotrienes Prostaglandin E2 Prostaglandin E2 mPGES-1->Prostaglandin E2 This compound This compound This compound->5-LOX Inhibits (IC50 = 0.4 µM) This compound->mPGES-1 Inhibits (IC50 = 10 µM)

Caption: Anti-inflammatory pathway of this compound.

CBD_Pathway cluster_cytokines Cytokine Modulation cluster_pro_resolving Pro-Resolving Mediator Production Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) Immune Cell Immune Cell Pro-inflammatory Stimuli (e.g., LPS)->Immune Cell NF-κB Pathway NF-κB Pathway Immune Cell->NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) 15-LOX 15-LOX Specialized Pro-resolving Mediators (SPMs) Specialized Pro-resolving Mediators (SPMs) 15-LOX->Specialized Pro-resolving Mediators (SPMs) Inflammation Resolution Inflammation Resolution Specialized Pro-resolving Mediators (SPMs)->Inflammation Resolution CBD CBD CBD->NF-κB Pathway Inhibits CBD->15-LOX Activates PPARγ PPARγ CBD->PPARγ Activates TRPV1 TRPV1 CBD->TRPV1 Modulates Anti-inflammatory Effects Anti-inflammatory Effects PPARγ->Anti-inflammatory Effects TRPV1->Anti-inflammatory Effects

Caption: Multifaceted anti-inflammatory pathways of CBD.

Detailed Experimental Protocols

This compound: Inhibition of 5-LOX and mPGES-1

A representative experimental protocol to determine the inhibitory effect of this compound on eicosanoid production is as follows:

  • Cell Culture: Human polymorphonuclear leukocytes (PMNL) are isolated from peripheral blood.

  • Stimulation: PMNL are stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent eicosanoid production.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound prior to stimulation.

  • Quantification of Eicosanoids: The supernatant is collected, and the levels of 5-LOX products (e.g., LTB4) and COX products (e.g., PGE2) are quantified using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of this compound that inhibits 50% of the eicosanoid production (IC50) is calculated from the dose-response curve.

CBD: Inhibition of Cytokine Production

A common method to assess the effect of CBD on cytokine production involves the following steps:

  • Cell Culture: A relevant immune cell line, such as murine microglial BV-2 cells or human peripheral blood mononuclear cells (PBMCs), is cultured.

  • Inflammatory Challenge: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of pro-inflammatory cytokines.

  • CBD Treatment: Cells are treated with various concentrations of CBD, either as a pre-treatment or co-treatment with LPS.

  • Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, are measured using ELISA or a multiplex cytokine assay.

  • Data Analysis: The percentage reduction in cytokine levels in CBD-treated cells is calculated relative to the LPS-only control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate/Culture Immune Cells Isolate/Culture Immune Cells Pre-incubate with Test Compound (this compound or CBD) Pre-incubate with Test Compound (this compound or CBD) Isolate/Culture Immune Cells->Pre-incubate with Test Compound (this compound or CBD) Induce Inflammation (e.g., LPS) Induce Inflammation (e.g., LPS) Pre-incubate with Test Compound (this compound or CBD)->Induce Inflammation (e.g., LPS) Collect Supernatant/Lysates Collect Supernatant/Lysates Induce Inflammation (e.g., LPS)->Collect Supernatant/Lysates Quantify Inflammatory Mediators (Cytokines, Eicosanoids) Quantify Inflammatory Mediators (Cytokines, Eicosanoids) Collect Supernatant/Lysates->Quantify Inflammatory Mediators (Cytokines, Eicosanoids) Determine IC50 / % Inhibition Determine IC50 / % Inhibition Quantify Inflammatory Mediators (Cytokines, Eicosanoids)->Determine IC50 / % Inhibition

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

This compound and CBD are both promising anti-inflammatory agents derived from Cannabis sativa. This compound exhibits potent and specific inhibition of the 5-LOX and COX pathways, suggesting its potential as a targeted therapy for inflammatory conditions driven by eicosanoid production. CBD, on the other hand, presents a broader, more complex anti-inflammatory profile, impacting multiple signaling pathways, including cytokine production and pro-resolving mediator synthesis. This suggests CBD may be beneficial in a wider range of inflammatory and autoimmune diseases. Further head-to-head in vivo studies are warranted to directly compare their efficacy and therapeutic potential in various disease models. This comparative guide provides a foundational understanding for researchers and drug development professionals to inform future investigations into these and other cannabis-derived compounds.

References

Independent Verification of Canniprene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known synthetic and biosynthetic routes to Canniprene, a bibenzyl natural product found in Cannabis sativa. While the original chemical synthesis was reported in 1980, a detailed independent verification and comparison with alternative synthetic strategies remain limited in publicly accessible literature. This document summarizes the available information, outlines a proposed workflow for independent verification, and highlights the established biosynthetic pathway.

Comparison of Synthetic and Biosynthetic Approaches

A direct comparison of yields and experimental parameters between the originally published chemical synthesis and any independent verification is not possible due to the limited availability of detailed experimental data for the former. However, we can contrast the general approaches of chemical synthesis and biosynthesis.

ParameterChemical Synthesis (Hypothetical)Biosynthesis in Cannabis sativa
Starting Materials Simple, commercially available organic moleculesp-Coumaroyl-CoA and Malonyl-CoA
Reagents & Conditions Often requires multiple steps with various reagents, solvents, and specific temperature and pressure controls.Enzymatic reactions in aqueous cellular environment under physiological conditions.
Stereo- & Regioselectivity May require chiral auxiliaries or asymmetric catalysts to achieve desired stereochemistry. Regioselectivity can be a challenge.Highly specific enzymes (e.g., Bibenzyl Synthase) ensure precise stereo- and regiochemical outcomes.
Potential Yield Variable, dependent on the efficiency of each step.Typically low natural abundance in the plant.
Purification Requires chromatographic techniques to separate the target compound from byproducts and unreacted starting materials.Extraction from plant matrix followed by chromatographic purification.
Scalability Potentially scalable for industrial production.Limited by plant cultivation and extraction efficiency.

Experimental Protocols

Biosynthesis of this compound

The biosynthesis of this compound in Cannabis sativa has been elucidated and involves a multi-step enzymatic pathway.[1][2]

  • Formation of Dihydro-p-coumaroyl-CoA: The pathway begins with the conversion of p-coumaroyl-CoA to dihydro-p-coumaroyl-CoA.

  • Bibenzyl Scaffolding: The enzyme Bibenzyl Synthase (BBS) catalyzes the condensation of one molecule of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA to form the bibenzyl core structure.[1]

  • Hydroxylation and Prenylation: Subsequent enzymatic hydroxylation and prenylation steps, likely involving cytochrome P450 monooxygenases and a prenyltransferase, respectively, lead to the final structure of this compound.[3]

Proposed Workflow for Independent Verification of a Chemical Synthesis

An independent verification of a published chemical synthesis of this compound would involve the following key steps:

  • Repetition of Synthesis: The published synthetic route is meticulously repeated in the laboratory according to the described procedures.

  • Purification of Synthetic Product: The crude synthetic product is purified using appropriate chromatographic techniques (e.g., column chromatography, HPLC).

  • Structural Characterization and Comparison: The structure of the synthesized compound is confirmed using a battery of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms. The obtained spectra must match the data reported for the natural product.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

  • Direct Comparison with Natural Product: The purified synthetic sample is directly compared with an authentic sample of this compound isolated from Cannabis sativa using co-injection on HPLC and TLC to confirm identical retention times and chromatographic behavior.

Visualizing the Pathways

To illustrate the relationships between the key steps in the biosynthesis and a proposed verification workflow, the following diagrams are provided.

canniprene_biosynthesis pCoumaroyl_CoA p-Coumaroyl-CoA Dihydro_pCoumaroyl_CoA Dihydro-p-coumaroyl-CoA pCoumaroyl_CoA->Dihydro_pCoumaroyl_CoA Malonyl_CoA Malonyl-CoA Bibenzyl_Synthase Bibenzyl Synthase (BBS) Malonyl_CoA->Bibenzyl_Synthase Dihydro_pCoumaroyl_CoA->Bibenzyl_Synthase Bibenzyl_Core Bibenzyl Core Bibenzyl_Synthase->Bibenzyl_Core Hydroxylation Hydroxylation Bibenzyl_Core->Hydroxylation Prenylation Prenylation Hydroxylation->Prenylation This compound This compound Prenylation->this compound

Biosynthetic pathway of this compound.

verification_workflow Start Start: Published Synthesis Protocol Repeat_Synthesis Repeat Synthesis Start->Repeat_Synthesis Crude_Product Crude Synthetic Product Repeat_Synthesis->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Purified_Product Purified Synthetic this compound Purification->Purified_Product Characterization Structural Characterization (NMR, MS, IR, UV) Purified_Product->Characterization Direct_Comparison Direct Comparison (Co-injection) Purified_Product->Direct_Comparison Data_Comparison Compare Data with Literature Characterization->Data_Comparison Conclusion Conclusion: Verification Successful/Unsuccessful Data_Comparison->Conclusion Authentic_Sample Authentic Natural this compound Sample Authentic_Sample->Direct_Comparison Direct_Comparison->Conclusion

Workflow for independent verification.

References

Safety Operating Guide

Proper Disposal Procedures for Cannabis-Related Waste in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of cannabis-related materials is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures to ensure the safe and legal disposal of cannabis waste, which may be classified as hazardous or non-hazardous depending on its form and how it has been processed.

Accidental Release Measures

In the event of a spill or accidental release of cannabis-related materials, the following steps should be taken:

  • Isolate the Area: Immediately isolate the hazard area and deny entry to unprotected personnel.[1][2]

  • Ensure Adequate Ventilation: If the spill involves liquids or materials that can become airborne, ensure the area is well-ventilated.

  • Use Personal Protective Equipment (PPE): Wear appropriate protective equipment, including gloves, eye protection, and in some cases, respiratory protection.[3][4]

  • Containment and Cleanup:

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[3][4][5]

    • For solid spills, such as plant material or powders, minimize dust generation.[1][2]

    • Collect the spilled material and place it in a suitable, sealed container for disposal.[1][2][5]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the contaminated materials as waste according to federal, state, and local regulations.[1]

Step-by-Step Disposal Procedures

The proper disposal of cannabis waste depends on whether it is classified as solid or liquid and hazardous or non-hazardous.

Solid Cannabis Waste Disposal

Solid cannabis waste includes plant material (buds, leaves, stems), soil, and other cultivation-related materials.

  • Render Unusable: Before disposal, solid cannabis waste must be rendered "unusable and unrecognizable."[6] This is typically achieved by grinding the cannabis material and mixing it with other non-cannabis waste.

  • Mix with Other Waste: The ground cannabis waste must be mixed with at least an equal amount of other waste material (a 50/50 ratio).[6][7] The type of material used for mixing depends on the final disposal method.

Waste TypeMix WithFinal Disposal
Compostable Food scraps, yard waste, compostable oils, wood chips.[6]Authorized composting facility or anaerobic digester.[6]
Non-Compostable Cat litter, sand, plastic waste, sawdust.[6][8]Landfill or incinerator (contact your local municipality for options).
Liquid Cannabis Waste Disposal

Liquid cannabis waste can include extracts, oils, and contaminated solvents. The disposal method for liquid waste is determined by its classification as hazardous or non-hazardous.

  • Hazardous Liquid Waste: Liquid waste that is classified as hazardous (e.g., contains flammable solvents) must be disposed of through a licensed hazardous waste treatment facility or a deep well injection site.[6]

  • Non-Hazardous Liquid Waste: Non-hazardous liquid waste may be eligible for disposal at a local wastewater treatment plant.[6] It is crucial to contact your local municipality to ensure compliance with their specific effluent discharge standards.

Important Considerations:

  • Do Not Dispose Down Drains: Never pour cannabis products or waste down the sink or toilet unless explicitly authorized by your local wastewater treatment facility.[8]

  • Regulatory Compliance: Always adhere to all local, state, provincial, and federal regulations regarding cannabis waste disposal.[2]

  • Record Keeping: It is advisable to maintain detailed records of all waste disposal activities, including the type of waste, disposal method, and location.[7]

Experimental Workflow for Cannabis Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of cannabis-related waste in a laboratory setting.

G cluster_0 cluster_1 Solid Waste Pathway cluster_2 Liquid Waste Pathway Start Start Waste_Generated Cannabis Waste Generated Start->Waste_Generated Classify_Waste Classify Waste Type Waste_Generated->Classify_Waste Solid_Waste Solid Waste Classify_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste Classify_Waste->Liquid_Waste Liquid Render_Unusable Render Unusable (Grind & Mix) Solid_Waste->Render_Unusable Hazardous_Liquid Hazardous Liquid Liquid_Waste->Hazardous_Liquid Hazardous Non_Hazardous_Liquid Non-Hazardous Liquid Liquid_Waste->Non_Hazardous_Liquid Non-Hazardous Choose_Mix Choose Mixing Material Render_Unusable->Choose_Mix Compostable Compostable Material Choose_Mix->Compostable Compostable Non_Compostable Non-Compostable Material Choose_Mix->Non_Compostable Non-Compostable Compost_Facility Dispose at Composting Facility Compostable->Compost_Facility Landfill Dispose in Landfill/Incinerator Non_Compostable->Landfill Hazardous_Disposal Dispose via Hazardous Waste Facility Hazardous_Liquid->Hazardous_Disposal Wastewater_Plant Dispose at Wastewater Treatment Plant Non_Hazardous_Liquid->Wastewater_Plant

Caption: Logical workflow for the proper disposal of cannabis-related laboratory waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Canniprene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling and disposal of Canniprene, a naturally occurring isoprenylated bibenzyl found in Cannabis sativa.[1] As a bioactive compound with potential therapeutic applications, including anti-inflammatory properties, ensuring the safety of researchers and maintaining the integrity of experimental protocols is paramount.[2][3][4] This guide establishes the necessary personal protective equipment (PPE) and operational procedures to minimize exposure risk and ensure a safe laboratory environment.

Core Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for pure this compound is not currently available, its chemical nature as a bibenzyl derivative and its presence in Cannabis sativa extracts necessitate a cautious approach to handling.[5][6] The following recommendations are based on best practices for handling similar chemical compounds and information derived from the safety data for Cannabis sativa extracts.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure to this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or unvented goggles. A face shield should be worn in situations with a risk of splashing.Protects against accidental splashes and airborne particles.
Skin Protection Nitrile or neoprene gloves. A disposable, fluid-resistant lab coat. Full-length pants and closed-toe shoes are mandatory.Prevents dermal absorption and allergic reactions.[5]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. For procedures that may generate aerosols or dust, a NIOSH-approved N95 or higher respirator is recommended.Minimizes inhalation of airborne particles, a potential route of exposure as this compound can be vaporized.[1]

Operational and Disposal Plans

Safe handling practices extend beyond the use of PPE. The following operational and disposal plans are critical for minimizing risk.

Preparation and Handling:

  • Engineering Controls: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled.

Spill Management:

  • Small Spills: For small spills of solid this compound, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact the appropriate environmental health and safety personnel.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

Disposal Plan:

  • Waste Characterization: All waste contaminated with this compound should be considered chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and leak-proof container.

  • Disposal Route: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain.

Experimental Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting. Adherence to this protocol is mandatory for all personnel.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Verify Fume Hood Certification B Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C Prepare Work Area (e.g., absorbent liner) B->C D Weigh/Transfer this compound in Fume Hood C->D Proceed to Handling E Perform Experimental Procedure D->E F Securely Cap All Containers E->F G Decontaminate Work Surface F->G Proceed to Cleanup H Dispose of Contaminated Waste in Labeled Container G->H I Doff PPE in Correct Order H->I J Wash Hands Thoroughly I->J

Figure 1: Recommended workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can safely handle this compound while advancing scientific understanding of its properties and potential applications. This commitment to safety builds a foundation of trust and excellence in our laboratory practices.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.